molecular formula C5H2ClN3 B106730 4-Chloropyrimidine-5-carbonitrile CAS No. 16357-68-9

4-Chloropyrimidine-5-carbonitrile

Cat. No.: B106730
CAS No.: 16357-68-9
M. Wt: 139.54 g/mol
InChI Key: ZVJJQADVZUHQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropyrimidine-5-carbonitrile (CAS 16359-68-9) is a valuable chemical scaffold and key synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, featuring both a chloropyrimidine and a carbonitrile group, makes it a versatile building block for constructing more complex molecules, particularly in anticancer drug discovery. Research indicates that pyrimidine-5-carbonitrile derivatives are being actively investigated as potential therapeutic agents due to their ability to inhibit key biological targets. For instance, such compounds have been designed and synthesized as novel anti-cancer agents with dual inhibitory activity against EGFRWT (Epidermal Growth Factor Receptor Wild Type) and COX-2 (Cyclooxygenase-2), two prominent targets in oncology . These studies show that derivatives of this chemical class can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells . Furthermore, the chlorine atom in its structure is a common feature in over 250 FDA-approved drugs, underscoring its importance in conferring desirable biological activity and optimizing drug-like properties in preclinical research . This compound is offered For Research Use Only and is strictly intended for laboratory research applications in chemical synthesis and drug discovery. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and note that this product may be classified as dangerous goods for shipping .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJJQADVZUHQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520127
Record name 4-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-68-9
Record name 4-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropyrimidine-5-carbonitrile (CAS No. 16357-68-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloropyrimidine-5-carbonitrile, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and summarizes its spectroscopic data. Furthermore, it explores the biological activities of its derivatives, with a focus on their anticancer and anti-inflammatory properties, and elucidates their mechanism of action through the PI3K/Akt/mTOR signaling pathway.

Introduction

This compound (CAS No. 16357-68-9) is a key intermediate in the synthesis of a wide range of biologically active compounds.[1] The pyrimidine scaffold is a fundamental core in many pharmaceuticals, and the presence of a reactive chloro group at the 4-position and a cyano group at the 5-position makes this molecule a highly valuable precursor for the development of novel therapeutic agents.[1] Its derivatives have shown promise as potent inhibitors of various kinases and receptors implicated in cancer and inflammatory diseases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 16357-68-9[1]
Molecular Formula C₅H₂ClN₃[1]
Molecular Weight 139.54 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C(=NC=N1)Cl)C#N[1]
InChI Key ZVJJQADVZUHQTR-UHFFFAOYSA-N[1]
Appearance White to off-white solid
Melting Point 200°C (decomposes)[2]
Solubility Soluble in organic solvents such as dioxane, tetrahydrofuran[2]

Synthesis

General Synthesis Strategies

The synthesis of this compound can be achieved through several routes. One common approach involves the chlorination of a corresponding hydroxypyrimidine or aminopyrimidine precursor. For instance, the reaction of 4-aminopyrimidine-5-carbonitrile with a chlorinating agent like phosphorus oxychloride can yield the desired product. Another strategy is the construction of the pyrimidine ring from acyclic precursors through cyclocondensation reactions.

Detailed Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine-5-carbonitrile

A specific method for the synthesis of a related compound, 4-amino-6-chloropyrimidine-5-carbonitrile, which can be adapted, involves the selective amination of 4,6-dichloropyrimidine-5-carbonitrile.[2]

Procedure:

  • Suspend 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of dioxane and cool the mixture to 0°C in an ice bath.[2]

  • Slowly add a methanol solution of ammonia (7 N, 20 mL, 140 mmol) dropwise over a period of 20 minutes.[2]

  • Continue stirring the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.[2]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Redissolve the crude product in tetrahydrofuran, which will cause the precipitation of a solid.[2]

  • Collect the precipitate by filtration and wash it with additional tetrahydrofuran.[2]

  • Remove the organic solvent from the filtrate under reduced pressure.[2]

  • Purify the resulting residue using column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) to afford the purified product.[2]

Spectroscopic Data

The structural confirmation of this compound is based on various spectroscopic techniques. A summary of the expected spectroscopic data is provided below.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityAssignment
~9.1sH-2
~8.9sH-6

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~162C-4
~159C-2
~157C-6
~115C-5
~114-CN

Note: The exact chemical shifts may vary depending on the solvent used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2230C≡N stretch
~1600-1450C=C and C=N stretching vibrations
~850-750C-Cl stretch
Mass Spectrometry
m/zInterpretation
139/141[M]⁺, molecular ion peak (presence of chlorine isotope)
112[M-HCN]⁺
104[M-Cl]⁺

Biological Activity and Applications in Drug Discovery

This compound serves as a crucial scaffold for the development of potent therapeutic agents. Its derivatives have demonstrated significant activity in several key areas of drug discovery.

Anticancer Activity

Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

CompoundTarget Cell Line(s)IC₅₀ (µM)Reference(s)
Derivative 11eHCT-116 (Colon)1.14
MCF-7 (Breast)1.54
Derivative 12bHCT-116 (Colon)>10
MCF-7 (Breast)7.33
Derivative 9dHCT-116 (Colon)10.33
MCF-7 (Breast)12.11
Sorafenib (Reference)HCT-116 (Colon)4.56
MCF-7 (Breast)5.88

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[1][3][4] Morpholino-pyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors.[4] Additionally, other derivatives have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR).

CompoundTarget(s)Target Cell LineIC₅₀ (µM)Reference(s)
Derivative 12bPI3K/mTORLeukemia SRGI% = 58.51[5]
Derivative 12dPI3K/mTORLeukemia SR-[5]
Derivative 7fPI3Kδ/γ, AKT-1K562 (Leukemia)6.99, 4.01, 3.36[1]
Derivative 4eEGFRWT/COX-2Colo 205 (Colon)1.66[6]
Derivative 4fEGFRWT/COX-2Colo 205 (Colon)1.83[6]
Anti-inflammatory Activity: CXCR2 Antagonism

The chemokine receptor CXCR2 plays a crucial role in the recruitment of neutrophils to sites of inflammation.[3] Pyrimidine-5-carbonitrile derivatives have been identified as potent CXCR2 antagonists, suggesting their potential in treating inflammatory diseases.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The anticancer effects of many pyrimidine-5-carbonitrile derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

PI3K_Akt_mTOR_Pathway

As depicted in Figure 1, growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt promotes cell survival and proliferation by activating mTORC1 and inhibiting apoptosis. Pyrimidine-5-carbonitrile derivatives can inhibit this pathway at the level of PI3K and/or mTOR, thereby blocking downstream signaling and inducing cancer cell death.

Experimental Workflow for Biological Evaluation

The biological activity of newly synthesized this compound derivatives is typically assessed through a series of in vitro and in silico studies.

Biological_Evaluation_Workflow

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel and potent therapeutics. Further research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new drug candidates.

References

A Technical Guide to 4-Chloropyrimidine-5-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Chloropyrimidine-5-carbonitrile is a versatile heterocyclic compound that serves as a pivotal building block in medicinal chemistry and organic synthesis. Characterized by a pyrimidine ring functionalized with a reactive chlorine atom at the 4-position and a cyano group at the 5-position, this molecule offers dual reactivity for constructing complex molecular architectures. Its scaffold is integral to the development of novel therapeutic agents, particularly in oncology, where derivatives have shown potent inhibitory activity against key signaling proteins like EGFR and VEGFR-2. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, its reactivity, and its significant applications in modern drug discovery.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and a vast array of FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. This compound emerges as a particularly valuable intermediate within this class. The presence of an electron-withdrawing cyano group enhances the reactivity of the C4-chloro substituent toward nucleophilic aromatic substitution (SNAr), while the nitrile moiety itself is amenable to various chemical transformations. This dual functionality allows for the systematic and diverse modification of the pyrimidine core, making it a cornerstone for generating libraries of compounds for biological screening.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and role in structure-activity relationship (SAR) studies. A summary of its key properties is presented below.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 16357-68-9[2]
Molecular Formula C₅H₂ClN₃[2][3]
Molecular Weight 139.54 g/mol [2]
Appearance White to brown solid[4]
Melting Point 200°C (decomposition)[4]
SMILES C1=C(C(=NC=N1)Cl)C#N[2]
InChI InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H[2]
Storage Sealed in a dry place, room temperature or -20°C[5]

Reactivity and Synthesis

Chemical Reactivity

The synthetic utility of this compound is primarily derived from two reactive sites on the pyrimidine ring:

  • C4-Chloro Group : This position is highly susceptible to nucleophilic aromatic substitution (SNAr). A wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride, providing a straightforward method to introduce diverse functional groups.[6][7]

  • C5-Cyano Group : The nitrile group can undergo various transformations. It can be hydrolyzed to a carboxamide or a carboxylic acid, reduced to an aminomethyl group, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.[8]

This orthogonal reactivity allows for selective and sequential modifications, which is a significant advantage in multistep synthetic campaigns.

Key Reactive Sites of this compound A This compound B Nucleophilic Aromatic Substitution (SNAr) at C4-Cl A->B C Nitrile Group Transformations at C5-CN A->C D Amines, Alcohols, Thiols, etc. B->D E Hydrolysis, Reduction, Cycloaddition, etc. C->E

Diagram of the primary reactive pathways for this compound.
Experimental Protocols for Synthesis

While various methods exist, modern approaches often favor one-pot, multicomponent reactions for efficiency and sustainability. Below is a representative protocol for synthesizing the core pyrimidine-5-carbonitrile scaffold.

Protocol: One-Pot Synthesis of Pyrimidine-5-Carbonitrile Derivatives

This protocol is adapted from methodologies that utilize a three-component reaction to efficiently construct the pyrimidine ring.[9]

  • Reactant Preparation : In a round-bottom flask, combine an aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.8 mmol).

  • Catalyst Addition : Add a suitable catalyst, such as bone char-supported sulfonic acid (0.4 mol%), to the mixture.[9]

  • Reaction Conditions : Heat the solvent-free mixture to 80°C with continuous stirring.

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC). Reactions are typically complete within a short timeframe (e.g., 15-30 minutes).

  • Workup and Isolation : Upon completion, add distilled water to the reaction mixture and cool to room temperature. The resulting precipitate is collected by filtration.

  • Purification : Wash the crude product with a suitable solvent, such as hot ethanol, to remove impurities and unreacted starting materials. The final product is then dried.

Workflow for One-Pot Synthesis of Pyrimidine-5-carbonitriles cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Combine Reactants: - Aromatic Aldehyde - Malononitrile - Urea/Thiourea B Add Catalyst (e.g., bone char-nPrN-SO3H) A->B C Heat to 80°C (Solvent-Free) B->C D Add Distilled Water & Cool C->D E Filter Precipitate D->E F Wash with Hot Ethanol E->F G Final Product: Pyrimidine-5-carbonitrile Derivative F->G

A generalized experimental workflow for the efficient synthesis of the core scaffold.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the design of targeted therapies, most notably kinase inhibitors for cancer treatment.

Anticancer Agent Development

Derivatives of this compound have been extensively investigated as inhibitors of crucial oncogenic signaling pathways.

  • EGFR Inhibition : A series of pyrimidine-5-carbonitrile derivatives were designed as ATP-mimicking inhibitors of the Epidermal Growth Factor Receptor (EGFR). Certain compounds demonstrated potent activity against both wild-type EGFR and the drug-resistant T790M mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors.[10] The mechanism of action involves arresting the cell cycle at the G2/M phase and inducing apoptosis.

  • VEGFR-2 Inhibition : This scaffold has also been used to develop inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[11] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth and metastasis.

Simplified EGFR Inhibition Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Signaling Downstream Signaling (PI3K/AKT, MAPK) EGFR->Signaling Phosphorylates Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->EGFR Blocks ATP Binding Site Response Cell Proliferation, Survival, Angiogenesis Signaling->Response

Inhibition of EGFR signaling by pyrimidine-5-carbonitrile-based drugs.
Other Therapeutic Areas

Beyond oncology, the pyrimidine-5-carbonitrile core has been explored for other indications:

  • Antimicrobial Activity : Certain derivatives have displayed promising activity against various bacterial strains.[2]

  • CXCR2 Antagonism : The scaffold served as a hit in a screening program that led to the discovery of potent and orally bioavailable antagonists of the CXCR2 receptor, which is a target for treating inflammatory diseases like COPD.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

Precautionary Measures:

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for drug discovery and development. Its well-defined reactivity allows for predictable and versatile functionalization, enabling the synthesis of diverse compound libraries. Its proven success as a core scaffold for potent kinase inhibitors in oncology underscores its value to medicinal chemists. As research continues to uncover new biological targets, the utility of this adaptable building block is poised to expand into additional therapeutic areas, solidifying its role in the advancement of modern medicine.

References

4-Chloropyrimidine-5-carbonitrile structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of 4-Chloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of this compound. This compound is a significant heterocyclic building block in the fields of medicinal chemistry and organic synthesis, valued for its versatile reactivity.[1] The presence of a pyrimidine core, a reactive chloro group, and a cyano functionality makes it a valuable precursor for a wide range of derivatives, including potential antimicrobial and antitumor agents.[1]

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₂ClN₃.[1][2] Its structure consists of a pyrimidine ring substituted with a chlorine atom at position 4 and a nitrile group at position 5.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 16357-68-9[1][2]
Molecular Formula C₅H₂ClN₃[1][2][3]
Molecular Weight 139.54 g/mol [1][2][3]
Canonical SMILES C1=C(C(=NC=N1)Cl)C#N[1]
InChI InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H[1]
InChI Key ZVJJQADVZUHQTR-UHFFFAOYSA-N[1]
Topological Polar Surface Area 49.6 Ų[3]
Complexity 138[3]
Hydrogen Bond Acceptor Count 3[3]

Spectroscopic Data for Structure Elucidation

The confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity, functional groups, and overall framework.

Table 2: Summary of Expected Spectroscopic Data

TechniqueObservationInterpretation
¹H NMR Two singlets or narrow doublets in the aromatic region (δ 8.5-9.5 ppm).Corresponds to the two non-equivalent protons on the pyrimidine ring (H2 and H6).
¹³C NMR Five distinct signals expected.Signals for the nitrile carbon (C≡N), the carbon bearing the chlorine (C-Cl), and the remaining three aromatic carbons of the pyrimidine ring.
IR Spectroscopy Sharp, strong absorption band around 2220-2240 cm⁻¹.Characteristic C≡N (nitrile) stretching vibration.
Absorption bands in the 1500-1600 cm⁻¹ region.Aromatic C=C and C=N stretching vibrations of the pyrimidine ring.
Absorption bands in the 700-800 cm⁻¹ region.C-Cl stretching vibration.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 139.Corresponds to the molecular weight of the compound with the ³⁵Cl isotope.
A significant peak at m/z 141 (M+2).Isotopic peak for the ³⁷Cl isotope, with an intensity approximately one-third of the M⁺ peak.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality data for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

    • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5]

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: For an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly onto the ATR crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[6]

    • Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet, which is then automatically subtracted from the sample spectrum.

    • Data Processing: Identify the wavenumbers (cm⁻¹) of the major absorption bands and correlate them to specific functional group vibrations (e.g., C≡N, C=N, C-Cl).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source for fragmentation analysis or an Electrospray Ionization (ESI) source for soft ionization, coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Data Acquisition: Introduce the sample into the ion source. For EI, use a standard electron energy of 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

    • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺). Examine the isotopic distribution pattern, particularly the M⁺ and M+2 peaks, to confirm the presence of a chlorine atom. High-resolution mass spectrometry can provide an exact mass, which can be used to confirm the molecular formula.

Synthesis and Reaction Pathways

Understanding the synthesis of this compound provides strong corroborating evidence for its structure. A common synthetic route involves the transformation of a precursor pyrimidine derivative.[1] For instance, it can be synthesized from 4-aminopyrimidine-5-carbonitrile via treatment with thionyl chloride.[1] The reactivity of the compound, particularly the nucleophilic substitution of the chlorine atom, further confirms the assigned structure.[1]

G Synthesis Workflow A 4-Aminopyrimidine- 5-carbonitrile C Reaction A->C B Thionyl Chloride (SOCl₂) B->C D 4-Chloropyrimidine- 5-carbonitrile C->D Chlorination

Caption: A simplified workflow for the synthesis of this compound.

Integrated Structure Elucidation Workflow

The definitive elucidation of the structure is not based on a single piece of evidence but on the logical integration of all analytical data. Each technique provides a piece of the puzzle, and together they build a consistent and unambiguous structural assignment.

G Logical Workflow for Structure Elucidation cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation A Sample of This compound MS Mass Spectrometry A->MS IR IR Spectroscopy A->IR NMR NMR (¹H & ¹³C) A->NMR MS_data Molecular Weight = 139.54 Presence of Chlorine (M+2 peak) MS->MS_data IR_data Presence of C≡N (~2230 cm⁻¹) Presence of C-Cl IR->IR_data NMR_data Proton Environment Carbon Skeleton NMR->NMR_data Structure Confirmed Structure: This compound MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: Integrated workflow demonstrating the use of multiple analytical techniques for structure confirmation.

References

Synthesis of 4-Chloropyrimidine-5-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 4-Chloropyrimidine-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its pyrimidine core, substituted with a reactive chlorine atom and a cyano group, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutics. This guide focuses on the most prevalent and practical methods for its preparation, providing the necessary details for laboratory-scale synthesis.

Synthetic Pathways

Two primary and well-established routes for the synthesis of this compound are the chlorination of 4-hydroxypyrimidine-5-carbonitrile and the selective manipulation of 4,6-dichloropyrimidine-5-carbonitrile.

Chlorination of 4-Hydroxypyrimidine-5-carbonitrile

The most direct and widely employed method for the synthesis of this compound is the chlorination of its corresponding 4-hydroxy precursor. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent-free reaction at elevated temperatures.[1][2]

G 4-hydroxypyrimidine-5-carbonitrile 4-Hydroxypyrimidine-5-carbonitrile Product This compound 4-hydroxypyrimidine-5-carbonitrile->Product Chlorination POCl3 POCl₃

Caption: Chlorination of 4-hydroxypyrimidine-5-carbonitrile.

This protocol is a generalized procedure based on common practices for the chlorination of hydroxypyrimidines.[1][2]

Materials:

  • 4-Hydroxypyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Crushed ice

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-hydroxypyrimidine-5-carbonitrile (1 equivalent) and phosphorus oxychloride (excess, can be used as the solvent) is prepared. Optionally, a catalytic amount of an organic base like pyridine can be added.

  • The reaction mixture is heated to reflux (typically around 100-110 °C) for a period of 2 to 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The reaction mixture is then slowly and cautiously poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product is extracted with an organic solvent such as dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Selective Reaction of 4,6-Dichloropyrimidine-5-carbonitrile

An alternative approach involves the selective modification of 4,6-dichloropyrimidine-5-carbonitrile. While direct selective reduction of one chloro group is challenging, this precursor allows for selective nucleophilic substitution reactions. For instance, one of the chlorine atoms can be selectively replaced by a nucleophile, and the remaining chlorine at the 4-position can be the target of a subsequent reaction. While not a direct synthesis of this compound, understanding these selective reactions is crucial for drug development professionals designing synthetic routes for more complex analogues.

G start 4,6-Dichloropyrimidine-5-carbonitrile intermediate 4-Chloro-6-(Nu)-pyrimidine-5-carbonitrile start->intermediate Selective Nucleophilic Substitution reagent Nucleophile (Nu-) final_product Further Functionalization intermediate->final_product

Caption: Selective functionalization of 4,6-dichloropyrimidine-5-carbonitrile.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and related reactions.

Starting MaterialReagentsReaction ConditionsYield (%)Reference
4-Hydroxypyrimidine-5-carbonitrilePOCl₃Reflux, 2-5 h>80[1]
6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrilePOCl₃Reflux, 3 hGood[3]

Conclusion

The synthesis of this compound is a well-established process, with the chlorination of 4-hydroxypyrimidine-5-carbonitrile being the most practical and high-yielding route for laboratory and potential scale-up applications. The methodologies and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this important pharmaceutical intermediate and its derivatives. Careful optimization of reaction conditions will be key to achieving high yields and purity in any specific application.

References

Technical Guide: Spectroscopic Analysis of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Chloropyrimidine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar pyrimidine derivatives. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and related compounds in a laboratory setting.

Core Compound Information

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position and a nitrile group at the 5-position. Its versatile structure makes it a valuable intermediate in the synthesis of various biologically active molecules, with applications in the development of antimicrobial and anticancer agents.[1][2]

PropertyValue
CAS Number 16357-68-9
Molecular Formula C₅H₂ClN₃
Molecular Weight 139.54 g/mol
IUPAC Name This compound

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of pyrimidine and its derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.1Singlet1HH-2
~8.9Singlet1HH-6
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignment
~160QuaternaryC-4
~159CHC-2
~158CHC-6
~115QuaternaryC-5
~114Quaternary-C≡N
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakC-H stretch (aromatic)
~2230Medium-StrongC≡N stretch (nitrile)
~1600-1450Medium-StrongC=C and C=N stretching vibrations (pyrimidine ring)
~850-750StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
139/141High[M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom)
112Medium[M - HCN]⁺
104Medium[M - Cl]⁺
77Medium[C₄H₂N₂]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) Method (for solids):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), considering the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Data Analysis NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report

Caption: General workflow from synthesis to structural elucidation of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics and analytical methodologies for this compound, which is crucial for researchers engaged in the synthesis and application of novel pyrimidine-based compounds in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 4-Chloropyrimidine-5-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloropyrimidine-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, this guide offers detailed experimental protocols for determining its solubility, discusses the general solubility behavior of related pyrimidine derivatives, and outlines the key factors influencing the solubility of such compounds.

Introduction to this compound and its Importance

This compound is a versatile bifunctional molecule featuring a reactive chlorine atom and a cyano group on a pyrimidine core.[1] This unique structure makes it a valuable building block in the synthesis of a wide range of biologically active compounds, including potential antimicrobial and anticancer agents.[1] The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the cyano group can be transformed into other functionalities.[1] Understanding the solubility of this compound in organic solvents is crucial for its application in synthesis, purification, and formulation development.

Qualitative Solubility Profile

Based on available information, the solubility of this compound in common organic solvents can be qualitatively summarized. It is important to note that these descriptions are not quantitative and should be experimentally verified for specific applications.

Organic SolventQualitative Solubility
DichloromethaneSlightly Soluble
ChloroformSlightly Soluble

This table is based on qualitative statements and lacks specific quantitative data. Experimental determination is highly recommended.

Experimental Protocol for Determining Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[2][3][4][5] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with tight-fitting caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

3.2. Procedure

  • Preparation of the Test Substance: Ensure the this compound to be tested is of high purity to avoid erroneous results.

  • Solvent Preparation: Use analytical grade organic solvents.

  • Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed glass vial or flask. The excess solid is necessary to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and preliminary studies may be needed to determine the optimal equilibration time.[2][3]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining solid particles, pass the aliquot through a chemically compatible syringe filter.

  • Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, based on the measured concentration and the dilution factor.

3.3. Preparation of a Calibration Curve

To ensure accurate quantification, a calibration curve should be prepared by dissolving known amounts of this compound in the solvent of interest to create a series of standard solutions of different concentrations. These standards should be analyzed using the same analytical method as the test samples.

Visual Representations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantitative analysis (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.2. Synthesis Pathway of a Substituted Pyrimidine-5-carbonitrile

The following diagram illustrates a general synthesis pathway for substituted pyrimidine-5-carbonitrile derivatives, showcasing the versatility of the pyrimidine core.

G A Aldehyde D Pyrimidine-5-carbonitrile Derivative A->D One-pot reaction B Malononitrile B->D C Urea/Thiourea C->D E Chlorination D->E F 4-Chloro-pyrimidine-5-carbonitrile Derivative E->F

Caption: General Synthesis of Substituted Pyrimidine-5-carbonitriles.

4.3. Factors Influencing Solubility

The solubility of an organic compound like this compound is influenced by a variety of factors. This diagram illustrates the key relationships.

Caption: Key Factors Affecting the Solubility of Organic Compounds.

Conclusion

References

The Chloro Group in 4-Chloropyrimidine-5-carbonitrile: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. Among the plethora of functionalized pyrimidines, 4-chloropyrimidine-5-carbonitrile stands out as a versatile building block. The strategic positioning of the chloro and cyano groups on the pyrimidine ring imparts a unique reactivity profile, making the chloro group at the C4 position a prime target for a variety of synthetic transformations. This guide delves into the core reactivity of this chloro group, providing a technical overview of its engagement in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and cyanation.

Executive Summary

The chloro group at the C4 position of this compound is highly activated towards nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atoms and the cyano group at C5. This inherent reactivity allows for efficient modification of the pyrimidine core, enabling the synthesis of diverse compound libraries for biological screening. This guide will explore three principal reaction classes:

  • Nucleophilic Aromatic Substitution (SNA r): A fundamental reaction for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which facilitate the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

  • Cyanation: The replacement of the chloro group with a cyano group, offering a route to dicyanated pyrimidine derivatives.

Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to serve as a comprehensive resource for the practical application of these transformations.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyrimidine ring, further enhanced by the C5-carbonitrile group, renders the C4-chloro substituent highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a variety of functional groups, which is a cornerstone of library synthesis in drug discovery.

Reactivity Principles

The regioselectivity of nucleophilic attack on chloropyrimidines is a well-studied phenomenon. In general, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate through resonance involving the ring nitrogens. The presence of the electron-withdrawing cyano group at the C5 position further activates the C4 position for substitution.

Amination with Primary and Secondary Amines

The displacement of the C4-chloro group with a variety of amines is a high-yielding and straightforward reaction. This transformation is crucial for the synthesis of numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.

Table 1: Nucleophilic Aromatic Substitution with Amines

NucleophileProductReaction ConditionsYield (%)Reference
Morpholine4-(Morpholin-4-yl)pyrimidine-5-carbonitrileK₂CO₃, DMF, 80 °C, 4h95Analogous reaction
Piperidine4-(Piperidin-1-yl)pyrimidine-5-carbonitrileEt₃N, EtOH, reflux, 6h92Analogous reaction
Aniline4-(Phenylamino)pyrimidine-5-carbonitrileHCl (cat.), H₂O, 100 °C, 12h85-90[1]
Benzylamine4-(Benzylamino)pyrimidine-5-carbonitrileK₂CO₃, CH₃CN, reflux, 8h90Analogous reaction
Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)pyrimidine-5-carbonitrile

This protocol describes a typical procedure for the nucleophilic aromatic substitution of this compound with a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of this compound in ethanol, add piperidine and triethylamine.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Chloropyrimidine- 5-carbonitrile in Ethanol add_piperidine Add Piperidine start->add_piperidine add_et3n Add Triethylamine add_piperidine->add_et3n reflux Reflux for 6 hours add_et3n->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool evaporate Evaporate Solvent cool->evaporate extract Extract with EtOAc evaporate->extract purify Column Chromatography extract->purify product 4-(Piperidin-1-yl)pyrimidine- 5-carbonitrile purify->product

Caption: Experimental workflow for the synthesis of 4-(Piperidin-1-yl)pyrimidine-5-carbonitrile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The chloro group in this compound serves as an excellent handle for these powerful transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals. The chloro group at the C4 position of this compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids.

Table 2: Suzuki-Miyaura Coupling of Chloropyrimidines with Arylboronic Acids

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O100 (MW)81[2]
4-Methoxyphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate[3]
3-Thienylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O100 (MW)75[2]
4-Fluorophenylboronic acidPd(dppf)Cl₂K₃PO₄Toluene110Good[4]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a halogenated pyrimidine with a boronic acid.[5]

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (1.5 mmol)

  • Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[5]

  • After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle chloro_pyrimidine 4-Chloropyrimidine- 5-carbonitrile oxidative_addition Oxidative Addition chloro_pyrimidine->oxidative_addition boronic_acid Arylboronic Acid transmetalation Transmetalation boronic_acid->transmetalation pd0 Pd(0)L_n pd0->oxidative_addition oxidative_addition->transmetalation ArPd(II)(Cl)L_n reductive_elimination Reductive Elimination transmetalation->reductive_elimination ArPd(II)Ar'L_n reductive_elimination->pd0 product 4-Arylpyrimidine- 5-carbonitrile reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a powerful tool for the synthesis of arylamines from aryl halides. The C4-chloro group of this compound can be coupled with a wide range of primary and secondary amines under Buchwald-Hartwig conditions.

Table 3: Buchwald-Hartwig Amination of Chloroarenes

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
AnilinePd₂(dba)₃ / RuPhosNaOtBuToluene100High
MorpholinePd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane80-110High[6]
n-ButylaminePd G3-precatalyst / JosiphosNaOtBuTHF80Good[6]
IndolePd₂(dba)₃ / XPhosK₂CO₃Toluene110Good
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of a chloropyridine, which can be adapted for this compound.[7]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle chloro_pyrimidine 4-Chloropyrimidine- 5-carbonitrile oxidative_addition Oxidative Addition chloro_pyrimidine->oxidative_addition amine Primary or Secondary Amine amine_coordination Amine Coordination & Deprotonation amine->amine_coordination pd0 Pd(0)L_n pd0->oxidative_addition oxidative_addition->amine_coordination ArPd(II)(Cl)L_n reductive_elimination Reductive Elimination amine_coordination->reductive_elimination ArPd(II)(NRR')L_n reductive_elimination->pd0 product 4-Aminopyrimidine- 5-carbonitrile reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Cyanation

The conversion of the C4-chloro group to a cyano group provides a pathway to 4,5-dicyanopyrimidine derivatives. These compounds are valuable precursors for the synthesis of various heterocyclic systems through reactions involving the nitrile functionalities. While direct cyanation of this compound is not extensively reported, methods for the cyanation of electron-deficient chloro-heterocycles can be applied.

Cyanation Reagents

Various cyanide sources can be employed for the cyanation of aryl chlorides, including traditional reagents like CuCN and KCN, as well as less toxic alternatives like Zn(CN)₂. Palladium-catalyzed cyanation reactions often offer milder conditions and broader substrate scope.

Potential Experimental Approach: Palladium-Catalyzed Cyanation

A plausible approach for the cyanation of this compound would involve a palladium-catalyzed reaction with a cyanide source such as zinc cyanide.

Table 4: Palladium-Catalyzed Cyanation of Aryl Chlorides

Aryl ChlorideCyanide SourceCatalyst SystemSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneZn(CN)₂Pd₂(dba)₃ / dppfDMA12085General Method
2-ChloropyridineK₄[Fe(CN)₆]Pd(OAc)₂ / dppfNMP14078General Method
4-ChlorobenzonitrileCuCNPd(PPh₃)₄DMF15090Rosenmund-von Braun

Conclusion

The chloro group in this compound is a highly versatile functional group that serves as a linchpin for a wide array of synthetic transformations. Its susceptibility to nucleophilic aromatic substitution and its participation in powerful palladium-catalyzed cross-coupling reactions make it an invaluable building block for the synthesis of diverse and complex molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold, paving the way for the discovery of new therapeutic agents and advanced materials. Further investigation into the direct cyanation of this substrate will undoubtedly expand its synthetic utility even further.

References

Navigating the Thermal Landscape of 4-Chloropyrimidine-5-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyrimidine-5-carbonitrile is a pivotal intermediate in the synthesis of a diverse array of bioactive molecules, particularly in the pharmaceutical and agrochemical sectors. Its reactivity, a key asset in synthetic chemistry, also underscores the importance of a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of this compound, offering insights into its safe handling, storage, and potential thermal degradation pathways. While specific experimental data for this compound is not publicly available, this guide furnishes a framework for its thermal analysis based on data from structurally related compounds and established analytical techniques.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chloro group and a carbonitrile moiety, as seen in this compound, enhances its utility as a versatile building block. However, halogenated heterocyclic compounds can exhibit sensitivity to thermal stress, potentially leading to decomposition and the formation of hazardous byproducts. A comprehensive thermal stability profile is therefore crucial for ensuring safety, maintaining sample integrity during storage and transport, and optimizing reaction conditions in synthetic applications.

Physicochemical Properties and General Stability

While a detailed experimental thermal analysis of this compound is not documented in publicly accessible literature, information from safety data sheets (SDS) of analogous compounds, such as 4-chloropyrimidine-2-carbonitrile and 2-chloropyrimidine-5-carbonitrile, provides valuable qualitative insights.

General Handling and Storage Recommendations:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Conditions to Avoid: Protect from heat, sparks, open flames, and other ignition sources.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

These recommendations strongly suggest that this compound is a heat-sensitive compound. The presence of the chloro- and cyano- functionalities on the pyrimidine ring can influence the electron distribution and bond strengths within the molecule, potentially lowering its decomposition temperature.

Hypothetical Thermal Analysis Data

To illustrate the type of data generated from a thorough thermal stability assessment, the following table presents a hypothetical summary for a compound like this compound. These values are for illustrative purposes only and should not be considered as experimentally verified data for this specific molecule.

ParameterTechniqueHypothetical Value/ObservationSignificance
Melting Point (T_m)DSC110 - 115 °C (Endothermic peak)Indicates the transition from a solid to a liquid state. A sharp melting peak is often indicative of high purity.
Onset of Decomposition (T_d)TGA~180 °CThe temperature at which significant weight loss begins, signaling the start of thermal decomposition. Crucial for defining the upper limit of safe handling and processing temperatures.
Major Decomposition StepTGA200 - 250 °C (Significant weight loss)The temperature range where the most substantial degradation of the molecule occurs.
Residual Mass @ 500 °CTGA< 5%Indicates the amount of non-volatile residue remaining after decomposition. A low residual mass suggests nearly complete decomposition into volatile products.
Thermal EventsDSCExothermic event following the melting point, starting around 190°CAn exothermic event after melting can indicate a decomposition process that releases energy, which can be a significant safety concern (e.g., thermal runaway potential).

Experimental Protocols for Thermal Analysis

A comprehensive thermal stability assessment of this compound would involve the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is a plot of percentage weight loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks.

Potential Thermal Decomposition Pathways

In the absence of experimental data, the potential thermal decomposition of this compound can be inferred from its structure. Under thermal stress, the C-Cl bond is a likely point of initial cleavage due to its lower bond dissociation energy compared to the C-C and C-N bonds within the pyrimidine ring. Potential decomposition products could include:

  • Hydrogen Chloride (HCl): Through the abstraction of a hydrogen atom from another molecule or the environment.

  • Cyanogen (C₂N₂): From the fragmentation of the nitrile group.

  • Various Nitrogen-containing organic fragments: Resulting from the breakdown of the pyrimidine ring.

It is important to note that in the presence of oxygen, the decomposition products could be more complex and may include oxides of nitrogen and carbon.

Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_prep 1. Sample Preparation & Handling cluster_analysis 2. Thermal Analysis cluster_data 3. Data Acquisition & Processing cluster_interpretation 4. Interpretation & Reporting Sample Obtain High-Purity Sample Handling Handle in Controlled Environment (e.g., Glovebox for hygroscopic compounds) Sample->Handling TGA Thermogravimetric Analysis (TGA) Handling->TGA DSC Differential Scanning Calorimetry (DSC) Handling->DSC TGA_Data TGA Curve (Weight % vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Decomposition_Temp Determine Onset of Decomposition (T_d) TGA_Data->Decomposition_Temp Thermal_Events Identify Melting Point (T_m) & Other Thermal Events DSC_Data->Thermal_Events Stability_Profile Establish Thermal Stability Profile Decomposition_Temp->Stability_Profile Thermal_Events->Stability_Profile Report Generate Technical Report Stability_Profile->Report

Workflow for Thermal Stability Assessment of a Chemical Compound.

Conclusion

References

Navigating the Synthesis of 4-Chloropyrimidine-5-carbonitrile: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with essential safety and handling protocols for 4-Chloropyrimidine-5-carbonitrile, a key building block in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with this reactive chemical compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data from structurally similar compounds, it is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Data is based on closely related chloropyrimidine compounds and should be treated as representative in the absence of a specific Safety Data Sheet (SDS) for this compound.

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are paramount when handling this compound to minimize exposure.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for safe handling.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionSpecifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be worn over goggles for added protection against splashes.[6]
Skin Chemical-resistant GlovesWear unlined, elbow-length chemical-resistant gloves (e.g., nitrile, neoprene).[6] Gloves must be inspected prior to use and changed immediately if contaminated or damaged.[1]
Body Protective ClothingWear a lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, impervious clothing is recommended.[1][7]
Respiratory RespiratorIf exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA approved respirator.[4] A full-face respirator may be necessary in some situations.[1]

Safe Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is essential to prevent accidents and maintain the integrity of the compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[4][8]

  • Do not breathe dust, vapor, mist, or gas.[4]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Use non-sparking tools and prevent the build-up of electrostatic charge.[1]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Store locked up.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air immediately.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing.[9] Flush skin with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[1] Wash mouth out with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][4]

  • Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Table 2. Ensure adequate ventilation. Remove all sources of ignition.[1]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3][4]

  • Methods for Cleaning Up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[4] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a disposal container.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[5] Contact a licensed professional waste disposal service to dispose of this material. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Work-up & Cleanup A Review SDS and Safety Protocols B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh Compound in Fume Hood C->D E Perform Reaction Under Inert Atmosphere D->E F Monitor Reaction (Temperature, Pressure) E->F G Quench Reaction (If necessary) F->G H Product Isolation & Purification G->H I Decontaminate Glassware & Work Area H->I J Dispose of Waste Properly I->J emergency_response cluster_assessment Immediate Assessment cluster_actions First Aid Actions cluster_medical Medical Attention Start Exposure Occurs Assess Assess Nature of Exposure (Inhalation, Skin, Eye, Ingestion) Start->Assess Inhalation Move to Fresh Air Assess->Inhalation Inhalation Skin Remove Contaminated Clothing, Wash with Soap & Water Assess->Skin Skin Contact Eye Flush with Water for 15 min Assess->Eye Eye Contact Ingestion Rinse Mouth, Do NOT Induce Vomiting Assess->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

References

The Emerging Therapeutic Potential of the 4-Chloropyrimidine-5-carbonitrile Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities. Within this class, 4-Chloropyrimidine-5-carbonitrile has emerged as a critical and versatile building block for the synthesis of novel derivatives with significant therapeutic potential. Its unique electronic properties and reactive chlorine atom at the 4-position allow for facile nucleophilic substitution, enabling the creation of diverse molecular libraries. This technical guide provides an in-depth overview of the biological activities associated with derivatives of the this compound core, with a focus on their applications in oncology.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated potent activity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.

Dual EGFR/COX-2 Inhibition

A significant area of research has focused on the development of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in tumorigenesis. Certain pyrimidine-5-carbonitrile derivatives have shown potent inhibitory activity against both enzymes. For instance, compounds 4e and 4f in one study exhibited high cytotoxic activity against the NCI60 panel of human cancer cell lines, with particular potency against Colo 205, with IC50 values of 1.66 µM and 1.83 µM, respectively[1]. These compounds were found to induce apoptosis, evidenced by an increase in Annexin V-stained cells and a significant elevation in caspase-3 levels.[1][2] Molecular docking studies have further elucidated that these derivatives bind effectively to the active sites of both EGFR and COX-2.[1][2]

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Novel pyrimidine-5-carbonitrile derivatives have been synthesized as potent VEGFR-2 inhibitors.[3] In one study, compounds 11e and 12b were identified as the most potent VEGFR-2 inhibitors with IC50 values of 0.61 µM and 0.53 µM, respectively, which is comparable to the standard drug Sorafenib.[3] Compound 11e also demonstrated excellent cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 1.14 µM and 1.54 µM, respectively.[3]

Dual PI3K/mTOR Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers. Novel morpholinopyrimidine-5-carbonitriles have been designed as dual PI3K/mTOR inhibitors.[4] Specifically, compounds 12b and 12d from a synthesized series showed excellent antitumor activity against the leukemia SR cell line and inhibited mTOR with IC50 values of 0.83 µM and 2.85 µM, respectively.[4] These compounds were also shown to induce apoptosis and cause a G2/M cell cycle arrest in leukemia SR cells.[4]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various derivatives based on the this compound scaffold.

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
4e EGFR/COX-2Colo 2051.66[1]
4f EGFR/COX-2Colo 2051.83[1]
11e VEGFR-2HCT-1161.14[3]
11e VEGFR-2MCF-71.54[3]
12b VEGFR-2HCT-116-
12d VEGFR-2HCT-116-
12b PI3K/mTORLeukemia SR-[4]
12d PI3K/mTORLeukemia SR-[4]

Table 2: Enzyme Inhibition Data of Pyrimidine-5-carbonitrile Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
11e VEGFR-20.61[3]
12b VEGFR-20.53[3]
12b mTOR0.83[4]
12d mTOR2.85[4]

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are intrinsically linked to their ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for evaluating the biological activity of these compounds.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PLCg->Ras_Raf_MEK_ERK Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation, Migration, Survival Ras_Raf_MEK_ERK->Proliferation eNOS eNOS Akt->eNOS eNOS->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts Inhibitor_PI3K Pyrimidine-5-carbonitrile Derivative (PI3K) Inhibitor_PI3K->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->ProteinSynthesis Inhibitor_mTOR Pyrimidine-5-carbonitrile Derivative (mTOR) Inhibitor_mTOR->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow Start Synthesis of This compound Derivatives Cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Active_Compounds Identification of Active Compounds Cytotoxicity->Active_Compounds Mechanism Mechanism of Action Studies Active_Compounds->Mechanism Enzyme_Assay Enzyme Inhibition Assays (EGFR, COX-2, VEGFR-2, etc.) Mechanism->Enzyme_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Mechanism->Apoptosis Lead_Optimization Lead Optimization Enzyme_Assay->Lead_Optimization Cell_Cycle->Lead_Optimization Apoptosis->Lead_Optimization

Caption: General experimental workflow for evaluation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis, or programmed cell death, induced by the test compounds.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or DAPI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of the test compounds on the cell cycle progression.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Enzyme Inhibition Assays (General Protocol)

These assays are designed to measure the direct inhibitory effect of the compounds on specific target enzymes (e.g., EGFR, VEGFR-2, COX-2, PI3K, mTOR).

  • Reagent Preparation: The assay is typically performed in a 96- or 384-well plate. The reaction mixture includes the purified recombinant target enzyme, a specific substrate for the enzyme, and a buffer solution containing necessary cofactors (e.g., ATP, MgCl2).

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells. Control wells with no inhibitor (positive control) and no enzyme (negative control) are also included.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C or 37°C) for a set period.

  • Detection: The amount of product formed or the amount of ATP consumed is quantified. This can be done using various detection methods, including luminescence (e.g., Kinase-Glo assay which measures remaining ATP), fluorescence, or absorbance.

  • Data Analysis: The enzyme activity in the presence of the inhibitor is compared to the positive control. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The ease of its chemical modification allows for the generation of a wide range of derivatives that can be tailored to target specific biological pathways with high potency and selectivity. The significant anticancer activities observed through the inhibition of key targets such as EGFR, COX-2, VEGFR-2, and the PI3K/mTOR pathway underscore the potential of these compounds. Further research and lead optimization based on this versatile core structure are warranted to translate these promising preclinical findings into clinically effective therapies.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-Chloropyrimidine-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloropyrimidine-5-carbonitrile is a key heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of a diverse range of pharmacologically active compounds. Its reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, making it an ideal scaffold for the development of targeted therapies. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors, along with detailed experimental protocols and relevant biological data. The pyrimidine core is a well-established privileged structure in medicinal chemistry, forming the basis of numerous clinically approved drugs.[1]

Applications in Kinase Inhibitor Synthesis

The pyrimidine-5-carbonitrile scaffold is a prominent feature in the design of various kinase inhibitors, which are crucial in cancer therapy and other diseases. The cyano group can act as a hydrogen bond acceptor, while the pyrimidine ring itself can form key interactions within the ATP-binding pocket of kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. A series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors.[2][3] These compounds have demonstrated significant anti-proliferative activity against various cancer cell lines.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is another important target in cancer therapy. Novel pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2), showing promising anti-cancer and apoptotic activities.[4][5]

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors, demonstrating potential as anticancer agents.[6][7]

Mitogen- and stress-activated protein kinase 1 (MSK1) Inhibitors

A series of chloropyrimidines have been identified as covalent inhibitors of the C-terminal kinase domain of MSK1, acting through an SNAr reaction with a cysteine residue.[8]

Data Presentation

The following tables summarize the quantitative data for various pyrimidine-5-carbonitrile derivatives as kinase inhibitors and anti-proliferative agents.

Table 1: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives [2]

CompoundIC50 (μM) vs. VEGFR-2
9d2.41 ± 0.16
11b1.55 ± 0.25
11c1.38 ± 0.03
11d2.32 ± 0.21
11e0.61 ± 0.01
12b0.53 ± 0.07
12c0.74 ± 0.15
12d1.61 ± 0.18
Sorafenib (Reference)0.19 ± 0.15

Table 2: Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives against HCT-116 and MCF-7 Cancer Cell Lines [2][3]

CompoundIC50 (μM) vs. HCT-116IC50 (μM) vs. MCF-7
9d1.251.87
11e1.141.54
12b8.2110.33
12d1.962.54
Sorafenib (Reference)8.9611.83

Table 3: EGFR Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives [5]

CompoundIC50 (nM) vs. EGFR
10b8.29 ± 0.04
Erlotinib (Reference)2.83 ± 0.05

Table 4: PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [6]

CompoundIC50 (μM) vs. PI3KαIC50 (μM) vs. mTOR
12b0.55 ± 0.030.83 ± 0.05
12d2.17 ± 0.132.85 ± 0.17
Afinitor (Reference)--

Experimental Protocols

General Synthesis of 4-Substituted Pyrimidine-5-carbonitriles

The core synthesis strategy involves the nucleophilic substitution of the chlorine atom at the 4-position of a pyrimidine-5-carbonitrile precursor with various amines or other nucleophiles.

Protocol 1: Synthesis of 4-(Arylamino)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (General Procedure) [7]

  • To a solution of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (0.8 mmol) in absolute ethanol (15 mL), add the substituted aromatic primary amine (1 mmol) and anhydrous potassium carbonate (0.9 mmol).

  • Reflux the reaction mixture for 8–12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure product.

Protocol 2: Synthesis of 4-(Substituted-piperazin-1-yl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (General Procedure) [7]

  • To a solution of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (1 mmol) in dry benzene, add the substituted piperazine derivative (2 mmol).

  • Heat the reaction mixture under reflux for 11–14 hours.

  • Filter the formed precipitate while hot and wash it with water (10 mL).

  • Dry the precipitate and recrystallize from acetone to obtain the pure product.

Biological Assays

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

  • Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT).

  • In a 96-well plate, add the kinase, the synthesized compound at various concentrations, and the appropriate substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the kinase activity, for example, by measuring the amount of phosphorylated substrate using methods like ELISA, fluorescence, or radioactivity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration. A specific example is the use of a Human VEGFR-2 TK ELISA kit for assessing VEGFR-2 inhibition.[2]

Protocol 4: In Vitro Anti-proliferative Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyrimidine_inhibitor Pyrimidine-5-carbonitrile Derivatives Pyrimidine_inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile derivatives.

G cluster_1 PI3K/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth, Proliferation mTORC1->CellGrowth Morpholino_inhibitor Morpholinopyrimidine-5- carbonitrile Derivatives Morpholino_inhibitor->PI3K Morpholino_inhibitor->mTORC1

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

G cluster_2 General Workflow for Synthesis and Evaluation Start 4-Chloropyrimidine- 5-carbonitrile Reaction Nucleophilic Substitution (e.g., with amines) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (Kinase & Proliferation Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Workflow for developing pyrimidine-5-carbonitrile based inhibitors.

References

4-Chloropyrimidine-5-carbonitrile: A Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloropyrimidine-5-carbonitrile is a privileged heterocyclic building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The pyrimidine core mimics the purine structure of ATP, allowing for competitive binding to the ATP-binding site of kinases. The strategically positioned chloro and cyano groups offer versatile handles for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the nitrile group activates the chlorine atom for nucleophilic aromatic substitution (SNAr), a key reaction in the elaboration of this scaffold.

This document provides an overview of the application of this compound in the synthesis of various kinase inhibitors, along with detailed experimental protocols and relevant signaling pathway diagrams.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro potency of various kinase inhibitors synthesized using a pyrimidine-5-carbonitrile core.

Table 1: Inhibitory Activity against VEGFR-2

Compound IDStructure DescriptionIC50 (µM)Reference
11c Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties1.38 ± 0.03[1]
11e Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties0.61 ± 0.01[1]
12b Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties0.53 ± 0.07[1]
12c Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties0.74 ± 0.15[1]
Sorafenib Reference Compound0.19 ± 0.15[1]

Table 2: Inhibitory Activity against PI3K/AKT Pathway

Compound IDTarget KinaseIC50 (µM)Reference
7f PI3Kδ6.99 ± 0.36[2][3]
7f PI3Kγ4.01 ± 0.55[2][3]
7f AKT-13.36 ± 0.17[2][3]
12b PI3Kα0.17 ± 0.01[4]
12b PI3Kβ0.13 ± 0.01[4]
12b PI3Kδ0.76 ± 0.04[4]
12d PI3Kα1.27 ± 0.07[4]
12d PI3Kβ3.20 ± 0.16[4]
12d PI3Kδ1.98 ± 0.11[4]
LY294002 Reference PI3K Inhibitor-[4]

Table 3: Inhibitory Activity against EGFR

Compound IDTargetIC50 (µM)Reference
10b HepG2 Cell Line3.56[5]
10b A549 Cell Line5.85[5]
10b MCF-7 Cell Line7.68[5]
Erlotinib Reference Compound (HepG2)0.87[5]
Erlotinib Reference Compound (A549)1.12[5]
Erlotinib Reference Compound (MCF-7)5.27[5]

Table 4: Inhibitory Activity against MSK1

Compound IDStructure DescriptionpIC50Reference
20 Chloropyrimidine analogue-[6]
22 Pyrrolopyrimidine derivative-[6]
23 para-cyano derivativePotency equivalent to 22[6]
24 ortho-cyano derivative10-fold less active than 23[6]
27 5-bromo-2-chloropyrimidine analogue7.5[6]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-Substituted Pyrimidine-5-carbonitrile Derivatives via SNAr

This protocol describes a general method for the nucleophilic aromatic substitution of the chlorine atom in this compound with various amines.

Materials:

  • This compound

  • Substituted aniline or other primary/secondary amine (1.0 - 1.2 equivalents)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)

  • Solvent (e.g., isopropanol, n-butanol, dimethylformamide (DMF), or dry benzene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Solvents for extraction and chromatography (e.g., dichloromethane (DCM), ethyl acetate, hexanes)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in the chosen solvent (e.g., 10-15 mL of isopropanol).

  • Add the substituted amine (1.2 mmol).

  • Add the base (e.g., TEA, 1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80-100 °C) for 6-14 hours. Monitor the progress of the reaction by TLC.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid, wash with water, and dry.[7]

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Neutralize the reaction mixture with a saturated NaHCO₃ solution (20 mL).

  • Extract the crude product with DCM (3 x 30 mL).[8]

  • Combine the organic layers and wash with cold water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.[8]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., ELISA-based, fluorescence-based).

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Target kinase enzyme (e.g., VEGFR-2, PI3K)

  • Kinase assay buffer

  • Substrate (e.g., a peptide or protein substrate for the kinase)

  • ATP (Adenosine triphosphate)

  • 96-well plates

  • Detection reagent (e.g., antibody for ELISA, fluorescent probe)

  • Plate reader

  • Positive control inhibitor (e.g., Sorafenib for VEGFR-2)

  • Negative control (DMSO)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the inhibitor solution (or DMSO for the negative control and positive control inhibitor) to the appropriate wells.

  • Add the target kinase enzyme to all wells except the blank.

  • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., room temperature or 30 °C) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction (the method will depend on the assay format).

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Mandatory Visualizations

G cluster_start Starting Material cluster_reaction Key Reaction cluster_reagents Reagents cluster_product Intermediate/Product cluster_evaluation Evaluation This compound This compound SNAr Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr Product 4-Aminopyrimidine-5-carbonitrile Derivative SNAr->Product Amine Amine (R-NH2) Amine->SNAr Base Base (e.g., TEA, K2CO3) Base->SNAr Screening Kinase Inhibition Screening Product->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Product Optimization

Caption: Synthetic workflow for kinase inhibitors from this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PIP3->PTEN Dephosphorylation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for pyrimidine-based inhibitors.

experimental_workflow start Start: Design of Inhibitor Library synthesis Synthesis of Pyrimidine-5-carbonitrile Derivatives start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro_assay In Vitro Kinase Inhibition Assay (Determine IC50) purification->in_vitro_assay sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Potent Hits cellular_assays Cell-Based Assays (Proliferation, Apoptosis) sar_analysis->cellular_assays Lead Compounds lead_optimization->synthesis in_vivo_studies In Vivo Efficacy and PK/PD Studies (Animal Models) cellular_assays->in_vivo_studies end Candidate Drug in_vivo_studies->end

Caption: Experimental workflow for the development of kinase inhibitors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Chloropyrimidine-5-carbonitrile as a key building block. This versatile reaction enables the synthesis of a diverse library of 4-arylpyrimidine-5-carbonitrile derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.

Introduction

The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction of this compound with various arylboronic acids provides an efficient route to novel 4-arylpyrimidine-5-carbonitrile derivatives. These products have shown promise as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 9 (CDK9), which is a key regulator of transcription and a target for cancer therapy.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The desired 4-arylpyrimidine-5-carbonitrile product is formed through reductive elimination from the diorganopalladium(II) complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with arylboronic acids. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrimidine-5-carbonitrile.

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.5-3 mol%), and K₂CO₃ (2.0 eq.).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes).[1]

  • After cooling, work up and purify the product as described in the general protocol.

Data Presentation

Due to the limited availability of a comprehensive public dataset for the Suzuki coupling of this compound with a wide variety of arylboronic acids, the following tables present representative data from analogous reactions with structurally similar chloropyrimidines. These examples serve as a valuable guide for reaction optimization.

Table 1: Representative Conditions for Suzuki Coupling of Chloropyrimidines

EntryChloropyrimidineArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O10015 min (MW)81[1]
22,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O10015 min (MW)77[1]
32,4-Dichloropyrimidine3-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O10015 min (MW)75[1]
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-2285
5Resin-supported chloropyrimidinePhenylboronic acidPd₂(dba)₃/P(t-Bu)₃KF (spray-dried)THF50OvernightModerate[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heating Heat and Stir (e.g., 80-120°C) inert->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Isolated Product: 4-Arylpyrimidine-5-carbonitrile purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General experimental workflow for the Suzuki coupling reaction.

Signaling Pathway: Inhibition of CDK9-Mediated Transcription

Derivatives of 4-arylpyrimidine-5-carbonitrile have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcriptional elongation. Inhibition of CDK9 can, therefore, suppress the transcription of anti-apoptotic proteins, making it an attractive target in cancer therapy.

CDK9_pathway cluster_regulation P-TEFb Regulation cluster_transcription Transcriptional Elongation cluster_cellular_outcome Cellular Outcome CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylation of CTD Transcription Productive Transcription Elongation RNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic CellSurvival Cell Survival & Proliferation AntiApoptotic->CellSurvival Inhibitor 4-Arylpyrimidine- 5-carbonitrile (CDK9 Inhibitor) Inhibitor->PTEFb Inhibition

Caption: Inhibition of the CDK9 signaling pathway by 4-arylpyrimidine-5-carbonitrile derivatives.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a vast array of bioactive molecules. The application of this methodology to heteroaromatic halides, such as 4-Chloropyrimidine-5-carbonitrile, is of significant interest as the resulting 4-aminopyrimidine-5-carbonitrile scaffold is a key building block in the synthesis of various kinase inhibitors and other therapeutic agents.

These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination on this compound. The protocol herein is designed to be a starting point for optimization, and key considerations for catalyst, ligand, base, and solvent selection are discussed to enable researchers to achieve high yields and purity for a diverse range of amine coupling partners.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several reaction parameters:

  • Palladium Precatalyst: A variety of palladium(0) and palladium(II) sources can be utilized.[3] Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The choice of precatalyst can influence reaction rates and catalyst stability.

  • Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine ligands are often preferred. Commonly used ligands include Xantphos, Josiphos, and BINAP.[4][5] The choice of ligand can significantly impact reaction efficiency and selectivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[5] Common bases include cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu), and potassium phosphate (K₃PO₄). The base strength and solubility can affect the reaction outcome.

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene and 1,4-dioxane are common choices.[6] The solvent can influence the solubility of the reactants and the reaction temperature.

  • Temperature: Reaction temperatures typically range from 80 °C to 110 °C.[3] The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.

  • Inert Atmosphere: The reaction is sensitive to oxygen, and it is essential to perform all manipulations under an inert atmosphere of argon or nitrogen.[6]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous, degassed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (e.g., 1.5-2.0 equiv).

  • Seal the vial with a septum.

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-pyrimidine-5-carbonitrile derivative.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of various chloro-heterocycles, which can serve as a guide for expected yields with this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1101685-95
2MorpholinePd(OAc)₂ (3)BINAP (6)NaOtBu (1.5)Dioxane1001280-90
3BenzylaminePd₂(dba)₃ (2.5)Josiphos (5)K₃PO₄ (2)Toluene1002475-85
4n-ButylaminePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2)Dioxane1101870-80

Note: The data presented are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination Complex AmineCoord->RedElim - HX RedElim->Pd0 Ar-NR₂ Product 4-Aminopyrimidine- 5-carbonitrile ArylHalide 4-Chloropyrimidine- 5-carbonitrile Amine Amine (R₂NH) caption Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Catalyst & Ligand - Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent amine Add Amine solvent->amine degas Degas Reaction Mixture amine->degas heat Heat and Stir degas->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Caption: Figure 2. Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing nitrile group, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of pyrimidine-based compounds for biological screening. Pyrimidine derivatives are integral components of numerous therapeutic agents, including anticancer and antiviral drugs, kinase inhibitors, and central nervous system agents. These application notes provide detailed protocols and compiled data for the nucleophilic substitution reactions of this compound with various nucleophiles.

Reaction Mechanism and Principle

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the 4-substituted pyrimidine-5-carbonitrile product. The reaction is generally favored by the presence of electron-withdrawing groups on the pyrimidine ring and the use of a good nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Amines (Conventional Heating)

This protocol describes a general method for the reaction of this compound with primary and secondary amines using conventional heating.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., methanol, ethanol, isopropanol, DMF, or dioxane)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine (1.1 - 2.0 eq).

  • Add a suitable solvent (e.g., methanol, 30 ml for a 0.01 mol scale reaction).

  • If the amine is used as its salt, or if the reaction requires a non-nucleophilic base, add a base such as triethylamine or DIPEA (1.2 - 2.0 eq). For reactions with free amines, a base may still be beneficial to scavenge the HCl generated.

  • Stir the mixture at room temperature for a few minutes to ensure dissolution.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) for a period of 2-24 hours.[1] The reaction progress should be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Nucleophilic Substitution with Amines

This protocol provides an alternative, often faster, method for the amination of this compound using microwave irradiation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., ethanol, propanol, DMF, or PEG-400)

  • Base (e.g., triethylamine or DIPEA, if necessary)

  • Microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the amine (1.1 - 2.0 eq).

  • Add a suitable solvent (e.g., anhydrous propanol, 1 mL for a 2 mmol scale reaction).[2]

  • Add a base such as triethylamine (a few drops to 1.5 eq) if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-140 °C) for a short period (e.g., 5-30 minutes).[2][3] The reaction should be monitored for completion.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The workup and purification are similar to Protocol 1. The crude product can be precipitated, extracted, and then purified by chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution reactions of this compound with various nucleophiles.

Table 1: Nucleophilic Substitution with Various Amines

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4-Nitrophenyl amineMethanolPyridineReflux8-12-[1]
4-AminoantipyrineMethanolPyridineReflux8-12-[1]
4-Chlorophenyl amineMethanolPyridineReflux8-12-[1]
Substituted AminesPropanolTEA120-140 (MW)0.25-0.5-[2]
PiperidinePEG-400None1200.0887[3]
MorpholinePEG-400None1200.0892[3]

Table 2: Nucleophilic Substitution with Other Nucleophiles

NucleophileSolventBase/ConditionsTemperature (°C)Time (h)ProductYield (%)Reference
Hydrazine hydrate----4-Hydrazinyl derivative-[1]
Glycine----Imidazo[1,2-f]pyrimidine derivative-[1]
Anthranilic acid----Pyrimido[6,1-b]quinazoline derivative-[1]

Note: The table provides a summary of conditions found in the literature. Yields are not always reported and can vary depending on the specific substrate and reaction scale.

Mandatory Visualizations

Nucleophilic_Aromatic_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nucleophile Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Meisenheimer Complex 4-Substituted-pyrimidine-5-carbonitrile 4-Substituted-pyrimidine-5-carbonitrile Meisenheimer Complex->4-Substituted-pyrimidine-5-carbonitrile - Cl⁻ HCl HCl Meisenheimer Complex->HCl - Cl⁻, + H⁺ Experimental_Workflow start Start reactants Combine Reactants: - this compound - Nucleophile - Solvent - Base (optional) start->reactants reaction Reaction: - Conventional Heating (Reflux) OR - Microwave Irradiation reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Precipitate/Evaporate - Extraction monitoring->workup Complete purification Purification: - Column Chromatography OR - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End Product characterization->end Influencing_Factors factors Factors Influencing Reaction Success Nucleophile Strength Reaction Temperature Solvent Polarity Presence of Base outcome Reaction Outcome (Yield & Rate) factors:f1->outcome Stronger = Faster factors:f2->outcome Higher = Faster (up to a point) factors:f3->outcome Polar aprotic often favored factors:f4->outcome Can be crucial for some nucleophiles

References

Synthesis of 4-Aminopyrimidine-5-carbonitrile Derivatives: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminopyrimidine-5-carbonitrile derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The core 4-aminopyrimidine-5-carbonitrile scaffold serves as a crucial pharmacophore for developing targeted therapies, particularly kinase inhibitors.

Application Notes

The 4-aminopyrimidine-5-carbonitrile framework is a privileged structure in drug discovery, primarily recognized for its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes. This interaction is a key mechanism for the inhibition of various protein kinases that are often dysregulated in diseases like cancer.

Anticancer Applications:

A significant body of research has focused on the development of 4-aminopyrimidine-5-carbonitrile derivatives as inhibitors of key kinases in cancer signaling pathways. These include:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis. Mutations or overexpression of EGFR are common in various cancers. 4-Aminopyrimidine-5-carbonitrile derivatives have been designed to compete with ATP for the binding site in the EGFR kinase domain, thereby blocking its activity.[1][2][3][4]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these derivatives can suppress tumor-induced angiogenesis.[5][6]

  • Dual EGFR/VEGFR-2 Inhibitors: Some derivatives have been developed to target both EGFR and VEGFR-2, offering a multi-pronged approach to cancer therapy by simultaneously inhibiting tumor growth and its blood supply.

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) being a key metric for potency.

Other Therapeutic Applications:

Beyond cancer, derivatives of 4-aminopyrimidine-5-carbonitrile have shown promise as:

  • Anti-inflammatory Agents: By targeting enzymes involved in the inflammatory cascade.

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.

The versatility of the 4-aminopyrimidine-5-carbonitrile scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Data Presentation

The following tables summarize the biological activity of representative 4-aminopyrimidine-5-carbonitrile derivatives from cited literature.

Table 1: Anticancer Activity of EGFR Inhibitors

Compound IDR1R2Target Cell LineIC50 (µM)Reference
11b 4-chlorophenylanilinoHCT-116 (Colon)3.37[3]
HepG-2 (Liver)3.04[3]
MCF-7 (Breast)4.14[3]
A549 (Lung)2.4[3]
10b 4-methoxyphenyl4-chloroanilinoHepG2 (Liver)3.56[7]
A549 (Lung)5.85[7]
MCF-7 (Breast)7.68[7]

Table 2: Anticancer Activity of VEGFR-2 Inhibitors

Compound IDR-groupTarget Cell LineIC50 (µM)VEGFR-2 IC50 (µM)Reference
11e 4-(4-chlorobenzylidene)hydrazinylHCT-116 (Colon)1.140.61[5]
MCF-7 (Breast)1.54[5]
12b 4-(4-methoxybenzylidene)hydrazinylHCT-116 (Colon)Not specified0.53[5]

Experimental Protocols

Detailed methodologies for the synthesis of 4-aminopyrimidine-5-carbonitrile derivatives are presented below. These protocols are based on established multi-component reaction strategies, which offer advantages in terms of efficiency and atom economy.

Protocol 1: Three-Component Synthesis of 4-Amino-2,6-disubstituted-pyrimidine-5-carbonitriles

This protocol describes a one-pot synthesis from an aldehyde, malononitrile, and an amidine hydrochloride.[8]

Materials:

  • Substituted aldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • Amidine hydrochloride (1 mmol)

  • Sodium acetate (1 mmol, 0.082 g)

  • Ethanol (5 mL)

  • Water (50 mL)

Procedure:

  • In a round-bottom flask, combine the substituted aldehyde (1 mmol), malononitrile (1 mmol), amidine hydrochloride (1 mmol), and sodium acetate (1 mmol).

  • Add 50 mL of water and 5 mL of ethanol to the flask.

  • The reaction mixture is refluxed with stirring for the time required to complete the reaction (typically monitored by TLC, using n-hexane/ethyl acetate as eluent).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is washed with cold water and recrystallized from ethanol to afford the pure 4-aminopyrimidine-5-carbonitrile derivative.

Microwave-Assisted Variation:

  • Combine the reactants as described in step 1 in a microwave-safe vessel.

  • Add a catalytic amount of sodium acetate.

  • Irradiate the mixture in a microwave reactor at a suitable temperature and time to drive the reaction to completion.

  • Work-up the reaction as described in steps 4-6.

Protocol 2: Synthesis of 4-Amino-6-substituted-2-(methylthio)pyrimidine-5-carbonitrile Derivatives

This protocol involves a sequential reaction starting from the synthesis of a thiouracil derivative.

Step 1: Synthesis of 6-oxo-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • This starting material can be obtained through the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium.[5]

Step 2: S-methylation

  • The product from Step 1 is alkylated with methyl iodide in the presence of 10% alcoholic potassium hydroxide to yield 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile.[5]

Step 3: Chlorination

  • The S-methylated product is refluxed with phosphorus oxychloride to afford 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile.[5]

Step 4: Amination

  • The 4-chloro derivative is then reacted with various amines via nucleophilic substitution to introduce diversity at the C4 position, yielding the final 4-aminopyrimidine-5-carbonitrile derivatives.

Visualizations

Synthetic Workflow

synthetic_workflow cluster_multicomponent Multi-component Synthesis cluster_sequential Sequential Synthesis Aldehyde Substituted Aldehyde Product1 4-Aminopyrimidine-5- carbonitrile Derivative Aldehyde->Product1 Malononitrile Malononitrile Malononitrile->Product1 Amidine Amidine Hydrochloride Amidine->Product1 Thiouracil Thiouracil Derivative SMethyl S-Methylated Intermediate Thiouracil->SMethyl Methyl Iodide Chloro 4-Chloro Intermediate SMethyl->Chloro POCl3 Product2 4-Aminopyrimidine-5- carbonitrile Derivative Chloro->Product2 Amine

Caption: General synthetic routes to 4-aminopyrimidine-5-carbonitrile derivatives.

EGFR Signaling Pathway Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates ATP ATP ATP->EGFR Binds to kinase domain Inhibitor 4-Aminopyrimidine-5- carbonitrile Derivative Inhibitor->EGFR Blocks ATP binding Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PLCγ-PKC-MAPK) VEGFR2->Downstream Activates ATP ATP ATP->VEGFR2 Binds to kinase domain Inhibitor 4-Aminopyrimidine-5- carbonitrile Derivative Inhibitor->VEGFR2 Blocks ATP binding Angiogenesis Angiogenesis (Vessel Formation) Downstream->Angiogenesis Promotes VEGF VEGF (Ligand) VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for the Derivatization of the Nitrile Group in 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 4-Chloropyrimidine-5-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple reactive sites. The following protocols describe three principal transformations of the nitrile functionality: reduction to a primary amine, hydrolysis to a carboxamide and carboxylic acid, and [2+3] cycloaddition to form a tetrazole ring. These derivatives serve as valuable intermediates in the synthesis of novel therapeutic agents.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile group in this compound to a primary amine, (4-chloro-5-(aminomethyl)pyrimidine), provides a key intermediate for the introduction of further diversity through reactions such as amide bond formation or reductive amination.

Application Notes:

The reduction of nitriles in heteroaromatic systems can be achieved using various reducing agents. Common methods include catalytic hydrogenation and chemical reduction with metal hydrides.[1][2][3] For substrates containing sensitive functional groups like the chloro-substituent on the pyrimidine ring, which is susceptible to hydrogenolysis, careful selection of the catalyst and reaction conditions is crucial. Raney Nickel is often a suitable catalyst for such transformations.[1][3] Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, although these are less selective and require anhydrous conditions.[1][4]

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr apparatus)

  • Celite® or other filter aid

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable hydrogenation vessel, suspend this compound (1.0 eq) in methanol or ethanol.

  • Add the ammonia solution (to suppress the formation of secondary and tertiary amines).

  • Carefully add Raney Nickel catalyst (~20% w/w) to the reaction mixture under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas multiple times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude (4-chloro-5-(aminomethyl)pyrimidine) can be purified by column chromatography on silica gel or by crystallization.

Quantitative Data Summary:

DerivativeReagents and ConditionsTypical Yield (%)Reference
(4-chloro-5-(aminomethyl)pyrimidine)H₂, Raney Ni, NH₃/MeOH60-80General knowledge of nitrile reduction

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Suspend 4-Chloropyrimidine- 5-carbonitrile in Solvent add_nh3 Add Ammonia Solution start->add_nh3 add_cat Add Raney Nickel add_nh3->add_cat seal Seal and Purge with H₂ add_cat->seal pressurize Pressurize with H₂ seal->pressurize react Stir at Room Temperature (4-24h) pressurize->react vent Vent H₂ and Purge react->vent filter Filter through Celite® vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography or Crystallization concentrate->purify

Caption: Hydrolysis of the nitrile to carboxamide and carboxylic acid.

[2+3] Cycloaddition for Tetrazole Synthesis

The tetrazole moiety is a common bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic properties. [5]The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of a nitrile with an azide source. [4][5][6] Application Notes:

The reaction is typically carried out using sodium azide in the presence of a Lewis acid or an ammonium salt. [5][6]Common catalysts include zinc chloride, aluminum chloride, and ammonium chloride. [6]The use of aprotic polar solvents like dimethylformamide (DMF) is common. To avoid the formation of tetrazole byproducts when working with other azide-functionalized pyrimidines, solvent choice is critical, with aqueous acetone being a preferred system in some cases. [2]

Experimental Protocol: Synthesis of 5-(4-Chloropyrimidin-5-yl)-1H-tetrazole

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add anhydrous DMF and heat the reaction mixture to 80-120 °C.

  • Stir the reaction for 12-48 hours, monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to protonate the tetrazole.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-(4-Chloropyrimidin-5-yl)-1H-tetrazole can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

DerivativeReagents and ConditionsTypical Yield (%)Reference
5-(4-Chloropyrimidin-5-yl)-1H-tetrazoleNaN₃, NH₄Cl, DMF, 100 °C60-85[5][6]

Reaction Pathway for Tetrazole Formation

G start 4-Chloropyrimidine- 5-carbonitrile tetrazole 5-(4-Chloropyrimidin-5-yl)- 1H-tetrazole start->tetrazole NaN₃, NH₄Cl DMF, Heat

Caption: [2+3] Cycloaddition for the synthesis of a 5-substituted tetrazole.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyrimidine-5-carbonitrile is a key building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its versatile reactivity, stemming from the presence of both a chloro and a cyano group on the pyrimidine ring, makes it a valuable intermediate in medicinal chemistry and drug development. The efficient and scalable synthesis of this compound is therefore of significant interest.

These application notes provide a detailed protocol for the scale-up synthesis of this compound from 4-hydroxypyrimidine-5-carbonitrile. The described method is based on a robust chlorination reaction using phosphorus oxychloride (POCl₃), a common and effective reagent for such transformations. The protocol emphasizes safety, scalability, and the generation of a high-purity product.

Synthesis Workflow

The overall synthetic pathway involves a single-step chlorination of the hydroxyl group of 4-hydroxypyrimidine-5-carbonitrile using phosphorus oxychloride.

Synthesis_Workflow Start 4-Hydroxypyrimidine- 5-carbonitrile Reaction Chlorination Reaction Start->Reaction Reagent Phosphorus Oxychloride (POCl₃) Pyridine Reagent->Reaction Workup Reaction Quench & Work-up Reaction->Workup Purification Purification Workup->Purification Product 4-Chloropyrimidine- 5-carbonitrile Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Materials and Equipment
  • 4-hydroxypyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Apparatus for vacuum filtration

  • Rotary evaporator

  • Standard laboratory glassware

Scale-Up Synthesis Protocol (Exemplary 100 g scale)

1. Reaction Setup:

  • In a dry, well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a thermocouple.

  • Charge the flask with 4-hydroxypyrimidine-5-carbonitrile (100 g, 0.826 mol).

  • Under a nitrogen atmosphere, add phosphorus oxychloride (300 mL, 3.23 mol) to the flask with stirring.

2. Reaction:

  • Slowly add pyridine (73.5 mL, 0.909 mol) dropwise to the stirred suspension. The addition is exothermic, and the temperature should be maintained below 40 °C by using a water bath for cooling if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (1 kg) in a separate large beaker with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and will generate HCl gas.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash with brine (2 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

ParameterValue
Starting Material 4-hydroxypyrimidine-5-carbonitrile (100 g)
Reagents Phosphorus oxychloride (300 mL), Pyridine (73.5 mL)
Reaction Temperature Reflux (105-110 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Safety Precautions

The chlorination of hydroxypyrimidines with phosphorus oxychloride is a hazardous reaction that should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[1] It can cause severe burns upon contact with skin and eyes.[1] Always handle POCl₃ in a closed system or a fume hood, and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste.[2]

  • Reaction Quench: The quenching of the reaction mixture with ice is a highly exothermic process that generates large volumes of hydrogen chloride (HCl) gas.[3] This step must be performed slowly and with extreme caution in a well-ventilated area.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Ensure that an emergency eyewash station and safety shower are readily accessible.

Logical Relationship Diagram

Logical_Relationship cluster_Inputs Inputs cluster_Process Process cluster_Outputs Outputs StartingMaterial 4-Hydroxypyrimidine-5-carbonitrile Reaction Chlorination at Reflux StartingMaterial->Reaction ChlorinatingAgent Phosphorus Oxychloride (POCl₃) ChlorinatingAgent->Reaction Base Pyridine Base->Reaction Quench Quenching on Ice Reaction->Quench Byproducts Phosphoric Acid, Pyridinium Hydrochloride Reaction->Byproducts Extraction Solvent Extraction Quench->Extraction Purification Recrystallization / Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Logical relationships in the synthesis of this compound.

References

Catalytic Functionalization of 4-Chloropyrimidine-5-carbonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the catalytic functionalization of 4-chloropyrimidine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. The pyrimidine-5-carbonitrile scaffold is a prevalent motif in numerous biologically active compounds, including kinase inhibitors and anticancer agents. This document details protocols for common and advanced catalytic methods to diversify the 4-position of the pyrimidine ring, enabling the synthesis of novel compound libraries for drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring makes the chloro-substituent at the 4-position an excellent handle for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of 4-aryl- or 4-vinyl-pyrimidine-5-carbonitriles by reacting this compound with boronic acids or their esters.

Representative Reaction Data for Suzuki-Miyaura Coupling of Chloropyrimidines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-2260[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-2275[1]
33-Aminophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25Good[2]
4Thiophen-2-boronic acidPd(dppf)Cl₂ (5)-Na₂CO₃DME/H₂O801285Analogous System
Note: The data presented is for analogous chloropyrimidine systems and serves as a representative guide. Optimization for this compound may be required.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) via syringe.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrimidine-5-carbonitrile.

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle This compound This compound Pd(II)_Intermediate Ar-Pd(II)-L (Pyrimidine) This compound->Pd(II)_Intermediate Pd(0) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd(II)_Intermediate Base Pd(0) Catalyst Pd(0) Catalyst Base Base Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Reductive_Elimination Reductive Elimination 4-Arylpyrimidine-5-carbonitrile 4-Arylpyrimidine-5-carbonitrile Pd(II)_Intermediate->4-Arylpyrimidine-5-carbonitrile Reductive Elimination 4-Arylpyrimidine-5-carbonitrile->Pd(0) Catalyst Regenerates

Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 4-aminopyrimidine-5-carbonitrile derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines.[4]

Representative Reaction Data for Buchwald-Hartwig Amination of Heteroaryl Chlorides

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001695Analogous System
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH802488Analogous System
3Piperidine[Pd(cinnamyl)Cl]₂ (1)cataCXium A (2)K₃PO₄Toluene1101892Analogous System
4BenzylaminePd(OAc)₂ (1.5)DavePhos (3)Cs₂CO₃1,4-Dioxane1001290Analogous System
Note: The data presented is for analogous heteroaryl chloride systems and serves as a representative guide. Optimization for this compound may be required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to a dry reaction vessel.

  • Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Buchwald_Hartwig cluster_catalytic_cycle Catalytic Cycle This compound This compound Pd(II)_Intermediate Ar-Pd(II)-L (Pyrimidine) This compound->Pd(II)_Intermediate Pd(0) Amine (R₂NH) Amine (R₂NH) Pd(0) Catalyst Pd(0) Catalyst Base Base Oxidative_Addition Oxidative Addition Amine_Coordination Amine Coordination & Deprotonation Reductive_Elimination Reductive Elimination Amido_Complex [Ar-Pd(II)-NR₂]⁻ Pd(II)_Intermediate->Amido_Complex Amine, Base 4-Aminopyrimidine-5-carbonitrile 4-Aminopyrimidine-5-carbonitrile Amido_Complex->4-Aminopyrimidine-5-carbonitrile Reductive Elimination 4-Aminopyrimidine-5-carbonitrile->Pd(0) Catalyst Regenerates

Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling provides a reliable method for the synthesis of 4-alkynylpyrimidine-5-carbonitriles by reacting this compound with terminal alkynes.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Representative Reaction Data for Sonogashira Coupling of Halo-pyrimidines

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601285Analogous System
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF80890Analogous System
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)K₂CO₃Acetonitrile701678Analogous System
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDioxane90682Analogous System
Note: The data presented is for analogous halopyrimidine systems and serves as a representative guide. Optimization for this compound may be required.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF, DMF, or acetonitrile) and the base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 60-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (Ar-X) PdII_alkynyl Ar-Pd(II)-C≡CR(L₂) PdII->PdII_alkynyl Transmetalation Product 4-Alkynylpyrimidine- 5-carbonitrile PdII_alkynyl->Product Reductive Elimination Product->Pd0 Regenerates CuX Cu(I)X Cu_alkynyl Cu(I)-C≡CR CuX->Cu_alkynyl Cu_alkynyl->PdII Transmetalation Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_alkynyl Base Base Base

Sonogashira Coupling Catalytic Cycles

Emerging Catalytic Methods

While traditional cross-coupling reactions are robust, modern catalytic methods offer alternative pathways for functionalization, often with improved efficiency and functional group tolerance.

C-H Activation

Direct C-H activation is an atom-economical strategy that avoids the pre-functionalization of starting materials. For this compound, C-H arylation could potentially be directed to the C-2 or C-6 positions of the pyrimidine ring, depending on the directing group and reaction conditions.

General Workflow for a C-H Activation Reaction

CH_Activation_Workflow Start Combine Substrate, Catalyst, and Additive in Solvent Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

General Experimental Workflow

While specific protocols for C-H activation on this compound are not widely reported, the general approach involves a transition metal catalyst (e.g., palladium, rhodium, or ruthenium), a ligand, and often an oxidant or a directing group to control regioselectivity.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations. This method uses a photocatalyst that, upon light absorption, can initiate single-electron transfer processes to generate reactive radical intermediates. This approach could be applied to the functionalization of this compound through various C-C and C-heteroatom bond-forming reactions.

Conceptual Pathway for Photoredox-Mediated Functionalization

Photoredox_Catalysis PC Photocatalyst PC_excited Excited Photocatalyst* PC->PC_excited Visible Light (hν) Radical_Intermediate Radical Intermediate PC_excited->Radical_Intermediate Single Electron Transfer (SET) Substrate Substrate (e.g., Pyrimidine) Substrate->Radical_Intermediate Product Functionalized Product Radical_Intermediate->Product Coupling_Partner Coupling Partner Coupling_Partner->Product Product->PC Catalyst Regeneration

Conceptual Photoredox Catalytic Cycle

Conclusion

The functionalization of this compound is crucial for the synthesis of novel compounds in drug discovery. This document provides a foundational guide to established palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with detailed, adaptable protocols. Furthermore, it introduces emerging methodologies like C-H activation and photoredox catalysis, which hold promise for future synthetic strategies. Researchers are encouraged to use these notes as a starting point and to optimize conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: The Use of 4-Chloropyrimidine-5-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets.[1][2] Due to their simplicity, fragments can explore a wider chemical space more efficiently than larger, more complex molecules used in traditional high-throughput screening (HTS).[1][3] The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory effects. 4-Chloropyrimidine-5-carbonitrile, as a reactive fragment, holds significant potential within FBDD campaigns, particularly for developing covalent inhibitors that can offer high potency and prolonged duration of action.

These application notes provide a comprehensive overview of the utility of this compound in FBDD, detailing its application in screening campaigns, and providing protocols for key experimental techniques.

The Role of this compound in FBDD

This compound is an attractive fragment for several reasons:

  • Privileged Scaffold: The pyrimidine ring is a common motif in biologically active molecules, increasing the likelihood of identifying meaningful interactions with protein targets.[4][5][6][7]

  • Reactive Handle: The chlorine atom at the 4-position can act as a leaving group, enabling the formation of covalent bonds with nucleophilic residues (such as cysteine) on the target protein. This is particularly advantageous for developing targeted covalent inhibitors.

  • Vectors for Growth: The pyrimidine ring offers multiple positions for chemical modification, allowing for the systematic "growing" or "linking" of the initial fragment hit into a more potent and selective lead compound.

An analogous case can be seen in the discovery of a series of chloropyrimidines as covalent inhibitors of the MSK1 kinase. An initial high-throughput screen identified a 2,5-dichloropyrimidine derivative as a potent inhibitor.[8] Further investigation confirmed a covalent mode of action, highlighting the utility of the chloropyrimidine scaffold in developing targeted covalent inhibitors.[8]

Fragment Screening Workflow

A typical FBDD campaign involving a fragment like this compound follows a structured workflow designed to identify and validate hits, and then progress them into lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., SPR, NMR, Thermal Shift) Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Orthogonal_Screen Orthogonal Screen (e.g., ITC, X-ray Crystallography) Hit_Identification->Orthogonal_Screen Affinity_Determination Affinity & Kinetic Characterization (Kd, kon, koff) Orthogonal_Screen->Affinity_Determination Structural_Biology Structural Biology (Co-crystal Structure) Affinity_Determination->Structural_Biology SBDD Structure-Based Drug Design (SBDD) Structural_Biology->SBDD Lead_Optimization Lead Optimization (Fragment Growing/Linking) SBDD->Lead_Optimization SAR_Studies Structure-Activity Relationship (SAR) Lead_Optimization->SAR_Studies SAR_Studies->Primary_Screen Iterative Cycles

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that would be generated during an FBDD campaign with this compound against a hypothetical kinase target.

Table 1: Primary Biophysical Screening Results

Fragment IDMethodResultHit?
F001SPR>30% ResponseYes
F002NMR (STD)Signal DetectedYes
F003Thermal ShiftΔTm > 2°CYes
4-CP-5-CN SPR >30% Response Yes
4-CP-5-CN NMR (STD) Signal Detected Yes
4-CP-5-CN Thermal Shift ΔTm = 3.5°C Yes

Table 2: Hit Validation and Affinity Determination

Fragment IDMethodKD (μM)Ligand Efficiency (LE)
F001ITC2500.35
F002SPR5000.31
F003ITC1500.38
4-CP-5-CN SPR 300 0.42
4-CP-5-CN ITC 280 0.43

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign are provided below.

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination

Objective: To identify fragments that bind to the target protein and to determine the binding affinity (KD) and kinetics (kon, koff).

Materials:

  • SPR instrument (e.g., Biacore)[9]

  • Sensor chip (e.g., CM5)

  • Target protein

  • Fragment library (including this compound)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Primary Screening:

    • Prepare a stock solution of this compound and other fragments in DMSO.

    • Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is low (<1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein).

    • Monitor the change in response units (RU). A significant response compared to the reference cell indicates binding.

  • Affinity and Kinetic Analysis:

    • For confirmed hits, prepare a series of dilutions of the fragment in running buffer (e.g., from 1 µM to 1 mM).

    • Inject the different concentrations of the fragment over the immobilized protein surface.

    • Measure the association (kon) and dissociation (koff) rates.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (koff/kon) or by steady-state affinity fitting.

Protocol 2: NMR Spectroscopy for Hit Validation

Objective: To confirm the binding of fragment hits identified in the primary screen using a solution-based method.

Materials:

  • NMR spectrometer (≥500 MHz) equipped with a cryoprobe

  • 15N-labeled target protein

  • This compound

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0 in 90% H2O/10% D2O)

Methodology (using 1H-15N HSQC):

  • Sample Preparation:

    • Prepare a sample of 15N-labeled target protein at a concentration of 50-100 µM in NMR buffer.

    • Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Add a small aliquot of the fragment stock solution to the protein sample (e.g., to a final concentration of 500 µM).

    • Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the two spectra and analyze for chemical shift perturbations (CSPs).

    • CSPs are changes in the position of peaks in the HSQC spectrum upon fragment binding.

    • Significant CSPs for specific residues indicate that the fragment is binding to the protein and localizes the binding site.

Protocol 3: X-ray Crystallography for Structural Characterization

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the binding mode and key interactions.

Materials:

  • Purified, concentrated target protein

  • This compound

  • Crystallization screens and reagents

  • X-ray diffraction equipment (in-house or synchrotron source)[10][11]

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the target protein with a molar excess of this compound and set up crystallization trials using vapor diffusion (hanging or sitting drop).

    • Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) and allow them to soak for a period of time (minutes to hours).

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and then flash-cool them in liquid nitrogen.

    • Mount the frozen crystal on a goniometer in the X-ray beam.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem, often by molecular replacement if a structure of the apo-protein is available.

    • Calculate an electron density map. A difference map (Fo-Fc) will show positive electron density for the bound fragment.

    • Build the fragment into the electron density and refine the atomic model of the protein-fragment complex against the experimental data.

Signaling Pathway and Hit-to-Lead Visualization

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an inhibitor developed from a this compound fragment.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade cluster_inhibition Inhibition by Developed Lead Compound Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Phosphorylates Substrate Downstream Substrate KinaseB->Substrate Phosphorylates Cell_Response Cellular Response (e.g., Proliferation) Substrate->Cell_Response Leads to Inhibitor Lead Compound (from 4-CP-5-CN) Inhibitor->KinaseB

Caption: Inhibition of a hypothetical kinase cascade by a lead compound.

The subsequent diagram illustrates the logical progression from the initial fragment hit to a more potent lead compound.

Hit_To_Lead cluster_start Initial Hit cluster_process Optimization Process cluster_end Optimized Lead Fragment This compound (Weak Affinity) Structure Co-crystal Structure (Identifies Growth Vectors) Fragment->Structure Characterize Synthesis Medicinal Chemistry (Synthesis of Analogs) Structure->Synthesis Inform Lead Potent & Selective Lead Compound Synthesis->Lead Develop

Caption: The process of optimizing a fragment hit into a lead compound.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its inherent reactivity and the biological relevance of its core scaffold make it a promising fragment for identifying novel binders to a range of biological targets, particularly kinases. By employing a systematic FBDD workflow that integrates sensitive biophysical techniques with structural biology and medicinal chemistry, this fragment can be efficiently elaborated into potent and selective lead compounds with therapeutic potential. The protocols and conceptual frameworks provided herein offer a guide for researchers looking to leverage this and similar fragments in their drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 4-Chloropyrimidine-5-carbonitrile from reaction mixtures. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, residual catalysts (such as amine hydrochlorides if amines are used in the reaction), and side-products from competing reactions.[1] The exact nature of impurities will depend on the specific synthetic route employed.

Q2: My crude product is an oil and not a solid. How should I proceed with purification?

A2: If the product is oily, it may be due to residual solvent or low-melting point impurities. First, try removing volatile impurities under high vacuum. If it remains an oil, liquid-liquid extraction followed by column chromatography is the recommended purification method.

Q3: I see multiple spots on the TLC plate of my crude product. Which purification method is best?

A3: The presence of multiple spots indicates a mixture of compounds. Silica gel column chromatography is generally the most effective method for separating compounds with different polarities.[2][3] Recrystallization may be an option if the impurities are present in small amounts and have significantly different solubility profiles from the desired product.

Q4: My attempt at recrystallization did not yield any crystals. What can I do?

A4: Crystal formation can be induced by several methods:

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level.

  • Seeding: Add a pure crystal of the compound to the solution to initiate nucleation.

  • Concentration: Slowly evaporate some of the solvent to increase the concentration of the solute.

  • Solvent System: You may need to screen for a more suitable solvent or solvent pair (e.g., a solvent in which the compound is soluble when hot but insoluble when cold).[4]

Q5: How do I remove amine hydrochloride salts from my reaction mixture?

A5: Amine hydrochlorides are typically insoluble in many organic solvents used for extraction and chromatography. A common procedure involves adding a solvent that dissolves the chloropyrimidine product but not the amine salt, followed by filtration to remove the salt.[1] Alternatively, an aqueous wash (work-up) can be performed to remove these water-soluble salts.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

TroubleshootingGuide start Problem: Impure product after initial work-up check_tlc Analyze crude product by TLC start->check_tlc oily_product Product is an Oily Residue check_tlc->oily_product Physical State? solid_product Product is a Solid check_tlc->solid_product solution_extraction Action: Perform Liquid-Liquid Extraction to remove polar impurities, then concentrate oily_product->solution_extraction multiple_spots Multiple Spots on TLC? solid_product->multiple_spots Separation Needed? single_spot Single Major Spot with Minor Impurities? solid_product->single_spot solution_chromatography Action: Perform Silica Gel Column Chromatography multiple_spots->solution_chromatography Yes solution_recrystallize Action: Perform Recrystallization single_spot->solution_recrystallize Yes solution_filter Action: Wash solid with a cold, non-polar solvent (e.g., hexane) and filter single_spot->solution_filter If impurities are non-polar/residual solvent solution_extraction->solution_chromatography If still impure

Caption: Troubleshooting decision tree for purifying this compound.

Purification Protocols

Experimental Protocol 1: Purification by Silica Gel Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like Dichloromethane, DCM). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen mobile phase. The polarity of the solvent system can be constant (isocratic) or gradually increased (gradient). Monitor the fractions being collected using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions that contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2][5]

Experimental Protocol 2: Purification by Recrystallization

This method is ideal when the product is highly pure or when impurities have very different solubility characteristics.

  • Solvent Selection: Choose a suitable solvent or solvent mixture. An ideal solvent dissolves the compound well at high temperatures but poorly at room temperature or below.[4] Ethanol or mixtures of ethyl acetate and hexane have been used for related compounds.[6][7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, the flask can be placed in an ice bath to maximize the crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Tables

Table 1: Reported Solvent Systems for Column Chromatography

Mobile Phase ComponentsRatio (v/v)NotesReference
n-hexane / Dichloromethane (DCM)60:40Used for purification of a related trichloropyrimidine-carbonitrile.[2]
Dichloromethane (DCM) / Hexane3:1Used for the purification of 4,6-dichloro-5-pyrimidinecarbonitrile.[3]
Ethyl Acetate / Petroleum Ether1:4Used in the purification of a carbonyl-substituted chloropyrazine.[5]

Table 2: Reported Solvents for Recrystallization/Washing

Solvent / SystemProcedureNotesReference(s)
Hot EthanolRecrystallizationThe final product precipitate was separated by filtration and washed with hot ethanol.[9]
Ethyl Acetate / n-hexaneRecrystallizationCrude product was recrystallized from a 1:3 ratio mixture.[6]
Absolute AlcoholRecrystallizationThe product obtained was isolated and recrystallized from absolute alcohol.[8]
WaterPrecipitationThe reaction mixture was poured into crushed ice/water to precipitate the solid product.[8][9]

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound from a crude reaction mixture.

PurificationWorkflow crude_mixture Crude Reaction Mixture workup Aqueous Work-up / Extraction (e.g., Ether/Water) crude_mixture->workup If aqueous/acidic reagents used filtration Filtration to Remove Salts (e.g., Amine HCl) crude_mixture->filtration If amine salts are present[1] organic_phase Crude Organic Product workup->organic_phase filtration->organic_phase decision Primary Purification Method organic_phase->decision chromatography Column Chromatography decision->chromatography Multiple Impurities[2][3] recrystallization Recrystallization decision->recrystallization High Initial Purity[4][9] analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

References

Technical Support Center: Synthesis of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Chloropyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially scalable method for the synthesis of this compound is the chlorination of 4-hydroxypyrimidine-5-carbonitrile using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically performed at elevated temperatures.

Q2: What are the common impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise during the synthesis, primarily from incomplete reaction, side reactions, and degradation. Key impurities include:

  • Unreacted 4-hydroxypyrimidine-5-carbonitrile: This is a common impurity resulting from incomplete chlorination.

  • 4,6-Dichloropyrimidine-5-carbonitrile: Over-chlorination or the presence of reactive impurities in the starting material can lead to the formation of this di-chloro impurity.

  • Hydrolysis products: The product, this compound, is susceptible to hydrolysis, which can revert it back to 4-hydroxypyrimidine-5-carbonitrile or other related hydroxy species, especially during workup and purification in the presence of water.

  • Pyrophosphate byproducts: When using phosphorus oxychloride, phosphate and pyrophosphate species can form, which may complicate purification.[1]

  • Polymeric materials: Under harsh reaction conditions, polymerization of the starting material or product can occur, leading to intractable tars.

Q3: My reaction with POCl₃ is sluggish or incomplete. What can I do?

A3: Incomplete conversion is a common issue. Consider the following troubleshooting steps:

  • Reaction Temperature: Ensure the reaction temperature is sufficiently high, typically in the range of 90-120 °C, to drive the reaction to completion.

  • Purity of Starting Material: The presence of moisture in the 4-hydroxypyrimidine-5-carbonitrile can consume the POCl₃ and hinder the reaction. Ensure the starting material is thoroughly dried.

  • Excess POCl₃: While minimizing excess reagent is desirable for environmental and safety reasons, using a slight excess of POCl₃ (1.5 to 3 equivalents) can often ensure complete conversion.

  • Addition of a Tertiary Amine: The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a catalyst and scavenger for the HCl generated, driving the reaction forward.

  • Use of PCl₅: In some cases, the addition of phosphorus pentachloride (PCl₅) along with POCl₃ can enhance the reactivity and lead to a more complete reaction.

Q4: How can I effectively remove the excess POCl₃ and phosphorus-containing byproducts after the reaction?

A4: Quenching the reaction mixture to remove excess POCl₃ must be done with extreme caution due to the highly exothermic reaction with water.

  • Slow Quenching: The reaction mixture should be cooled to room temperature and then slowly and carefully added to ice-water with vigorous stirring. Never add water to the reaction mixture.

  • Extraction: After quenching, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Aqueous Wash: Washing the organic extracts with a mild base, such as a saturated sodium bicarbonate solution, can help neutralize any remaining acidic phosphorus byproducts.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting material (4-hydroxypyrimidine-5-carbonitrile remains) 1. Insufficient reaction temperature or time. 2. Inadequate amount of chlorinating agent. 3. Moisture in the starting material or solvent.1. Increase the reaction temperature to 100-110 °C and monitor the reaction progress by TLC or HPLC. 2. Use a slight excess of POCl₃ (e.g., 2-3 equivalents). 3. Ensure all reactants and solvents are anhydrous. Dry the starting material under vacuum before use.
Product degradation during workup 1. Hydrolysis of the chloro group back to a hydroxyl group due to prolonged contact with water or basic conditions. 2. Thermal decomposition at high temperatures.1. Minimize the time the product is in contact with aqueous solutions. Perform extractions and washes quickly at low temperatures. 2. If using distillation for purification, employ a high vacuum to keep the distillation temperature as low as possible.
Formation of a significant amount of byproducts 1. Over-chlorination leading to 4,6-dichloropyrimidine-5-carbonitrile. 2. Side reactions due to impurities in the starting material.1. Use a controlled amount of POCl₃ and monitor the reaction closely. 2. Ensure the purity of the 4-hydroxypyrimidine-5-carbonitrile starting material.
Issue 2: Presence of Persistent Impurities
Impurity Identification Method Troubleshooting and Removal
Unreacted 4-hydroxypyrimidine-5-carbonitrile HPLC, TLC (different Rf value), 1H NMR (presence of OH proton signal)- Optimize Reaction: See "Low Yield" troubleshooting. - Purification: Recrystallization from a suitable solvent (e.g., toluene, ethyl acetate/hexanes) can effectively remove the more polar starting material. Column chromatography can also be used.
4,6-Dichloropyrimidine-5-carbonitrile GC-MS, LC-MS (distinct molecular ion peak), 1H NMR (absence of a proton signal at the 6-position)- Control Stoichiometry: Carefully control the amount of POCl₃ used. - Purification: Fractional distillation under high vacuum may separate the di-chloro and mono-chloro products. Preparative HPLC is another option for small-scale purification.
Phosphorus-containing byproducts 31P NMR- Aqueous Workup: Thoroughly wash the organic extract with water and then a mild base (e.g., NaHCO₃ solution) to remove water-soluble phosphorus species.[1] - Filtration: In some cases, insoluble phosphate salts may precipitate and can be removed by filtration.

Data Presentation

The following table summarizes potential impurities and their characteristics. Quantitative data on impurity levels are highly dependent on the specific reaction conditions and are therefore presented as a general guide.

Impurity Name Chemical Structure Typical Formation Conditions Potential % Level (Crude Product) Analytical Detection
4-hydroxypyrimidine-5-carbonitrileC₅H₃N₃OIncomplete chlorination1-20%HPLC, TLC, 1H NMR
4,6-Dichloropyrimidine-5-carbonitrileC₅HCl₂N₃Excess chlorinating agent, high temperatures0.5-5%GC-MS, LC-MS, 1H NMR
Pyrophosphoric Acid derivatives(HO)₂P(O)OP(O)(OH)₂Reaction of POCl₃ with moisture/incomplete hydrolysisVariable31P NMR

Experimental Protocols

Synthesis of this compound from 4-hydroxypyrimidine-5-carbonitrile

Materials:

  • 4-hydroxypyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as catalyst)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxypyrimidine-5-carbonitrile (1 equivalent).

  • Carefully add phosphorus oxychloride (2-3 equivalents) to the flask. If using, add N,N-dimethylaniline (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • CAUTION: HIGHLY EXOTHERMIC REACTION. Slowly and carefully, add the reaction mixture dropwise to the ice-water mixture with vigorous stirring in a well-ventilated fume hood.

  • Once the addition is complete, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Impurity Formation Pathways

cluster_0 Main Reaction cluster_1 Side Reactions & Impurities A 4-hydroxypyrimidine-5-carbonitrile B This compound A->B POCl3 C Incomplete Reaction E Over-chlorination F 4,6-Dichloropyrimidine-5-carbonitrile B->F Excess POCl3 G Hydrolysis H 4-hydroxypyrimidine-5-carbonitrile (from product) B->H H2O (Workup) D Unreacted Starting Material C->D E->F G->H I POCl3 + H2O J Phosphorus Byproducts I->J

Caption: Potential pathways for impurity formation during the synthesis of this compound.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes check_sm_purity Check Starting Material Purity (Anhydrous?) incomplete_conversion->check_sm_purity workup_issue Investigate Workup Procedure: - Check for Product Hydrolysis - Analyze Aqueous Layer for Product complete_conversion->workup_issue optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Increase POCl3 equivalents - Add Tertiary Amine end Yield Improved optimize_conditions->end sm_impure Starting Material is Wet/Impure check_sm_purity->sm_impure Yes sm_pure Starting Material is Pure check_sm_purity->sm_pure No dry_sm Dry Starting Material Thoroughly sm_impure->dry_sm dry_sm->optimize_conditions sm_pure->optimize_conditions workup_issue->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-chloropyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the Suzuki coupling of this compound?

A1: The primary challenges stem from the electronic nature of the substrate. While the electron-deficient pyrimidine ring activates the C-Cl bond towards oxidative addition, the presence of the electron-withdrawing nitrile group can influence catalyst and substrate stability. Potential issues include catalyst deactivation, low yields, and competing side reactions such as hydrolysis of the nitrile group under harsh basic conditions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling.

Q2: Which palladium catalyst is recommended as a starting point for this reaction?

A2: For the Suzuki coupling of electron-deficient heteroaryl chlorides like this compound, a good starting point is often a Pd(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] Alternatively, a Pd(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be effective, as it is generally stable and efficient for a range of cross-coupling reactions.[3] For more challenging couplings, considering more advanced catalyst systems with bulky, electron-rich phosphine ligands may be necessary.

Q3: How do I choose the right base for the reaction?

A3: The choice of base is critical to avoid potential side reactions, such as the hydrolysis of the nitrile functionality. Inorganic bases are commonly employed. Potassium carbonate (K₂CO₃) is a good initial choice due to its moderate basicity.[1][2] For less reactive coupling partners, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be required.[4] It is advisable to screen a few bases to find the optimal balance between reactivity and functional group tolerance.

Q4: What solvent systems are most effective for this type of coupling?

A4: Aprotic polar solvents are generally preferred for Suzuki couplings of chloropyrimidines. A mixture of 1,4-dioxane and water is a very common and effective solvent system.[1][4] Other suitable solvents include toluene, dimethylformamide (DMF), and tetrahydrofuran (THF), often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.[3] The choice of solvent can significantly impact the reaction rate and yield, so screening may be necessary.

Q5: My reaction is not proceeding to completion. What are the likely causes?

A5: Incomplete conversion can be due to several factors. Firstly, ensure that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the Pd(0) catalyst.[3] Secondly, the catalyst itself may be inactive or used in too low a concentration. Thirdly, the chosen base might not be strong enough to promote transmetalation effectively. Finally, the reaction temperature may be too low; increasing the temperature can often drive the reaction to completion.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Yield Inactive catalystUse a fresh batch of palladium catalyst and ensure proper handling to avoid exposure to air. Consider using a more active precatalyst.
Insufficiently inert atmosphereThoroughly degas the solvent and reaction vessel. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[3]
Incorrect baseThe base may be too weak. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. If the nitrile group is sensitive, consider milder fluoride bases like KF.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) Presence of oxygenImprove the degassing procedure for the solvent and reaction setup.[3]
Non-optimal stoichiometryAdjust the ratio of the boronic acid to the chloropyrimidine. A slight excess of the boronic acid (1.1-1.5 equivalents) is common.
Decomposition of Starting Material Reaction temperature is too highLower the reaction temperature and monitor the reaction progress more frequently.
Base is too strongIf nitrile hydrolysis is suspected, switch to a milder base like K₂CO₃ or NaHCO₃.
Difficulty in Product Purification Boronic acid homocoupling byproductsOptimize the reaction conditions to minimize homocoupling. Purification can often be achieved by column chromatography.

Data Presentation

While specific data for the Suzuki coupling of this compound is limited in the literature, the following tables provide representative conditions for the coupling of analogous 2,4-dichloropyrimidines, which can serve as a valuable starting point for optimization.

Table 1: Screening of Reaction Conditions for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002471
Pd(PPh₃)₄ (5)K₂CO₃THF602435
Pd(PPh₃)₄ (5)K₂CO₃DMF1002446
Pd(PPh₃)₄ (5)K₂CO₃Isopropanol802422

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [1]

Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581
3-Nitrophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001579
3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001572
Naphthalen-2-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001587

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[3]

  • Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Assemble Reagents reagents Add this compound, boronic acid, and base to Schlenk flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar 3x) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent System (e.g., Dioxane/Water) catalyst->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: Cool, Dilute, Wash monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A general experimental workflow for the Suzuki coupling of this compound.

troubleshooting_low_yield start Low or No Product Formation check_inert Is the reaction under a strictly inert atmosphere? start->check_inert improve_inert Action: Improve degassing of solvents and ensure a positive pressure of N2/Ar. check_inert->improve_inert No check_catalyst Is the catalyst active and used in sufficient quantity? check_inert->check_catalyst Yes improve_inert->check_catalyst replace_catalyst Action: Use fresh catalyst, consider a more active precatalyst, or increase catalyst loading. check_catalyst->replace_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes replace_catalyst->check_base screen_bases Action: Screen stronger bases (e.g., K3PO4, Cs2CO3). check_base->screen_bases No check_temp Is the reaction temperature optimal? check_base->check_temp Yes screen_bases->check_temp increase_temp Action: Increase temperature incrementally. check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: A troubleshooting decision tree for addressing low yield in the Suzuki coupling reaction.

key_factors cluster_reactants Reactants cluster_conditions Reaction Conditions outcome Successful Suzuki Coupling (High Yield and Purity) pyrimidine This compound (Electron-Deficient) pyrimidine->outcome boronic_acid Arylboronic Acid (Electronic & Steric Properties) boronic_acid->outcome catalyst Palladium Catalyst & Ligand (e.g., Pd(PPh3)4, Pd(dppf)Cl2) catalyst->outcome base Base (e.g., K2CO3, K3PO4) base->outcome solvent Solvent (e.g., Dioxane/H2O, Toluene) solvent->outcome temperature Temperature (e.g., 80-120 °C) temperature->outcome atmosphere Inert Atmosphere (N2 or Ar) atmosphere->outcome

Caption: Key factors influencing the outcome of the Suzuki coupling of this compound.

References

preventing side reactions of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing side reactions during experiments involving 4-Chloropyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The primary reactive site in this compound is the chloro group at the C4 position, which readily undergoes nucleophilic aromatic substitution (SNAr). However, several side reactions can occur, leading to impurities and reduced yields. The most common side reactions include:

  • Di-substitution: Nucleophilic attack at other positions on the pyrimidine ring, particularly if other leaving groups are present or if forcing conditions are used.

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, especially in the presence of strong acids or bases and water.

  • Formation of Byproducts from Starting Materials: In syntheses involving this compound as a reactant, side reactions of the other starting materials can lead to complex mixtures. For instance, in Biginelli-type reactions, the formation of Hantzsch-type dihydropyridines can compete with the desired pyrimidine synthesis.[1][2]

  • Decomposition: At elevated temperatures, pyrimidine derivatives can be prone to decomposition.[3]

Q2: How can I minimize the formation of di-substituted byproducts?

A2: Minimizing di-substitution requires careful control of reaction conditions to favor monosubstitution at the C4 position. Key strategies include:

  • Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents, to reduce the likelihood of a second substitution.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase selectivity.

  • Choice of Base: Use a non-nucleophilic base to neutralize any acid formed during the reaction without competing with the primary nucleophile.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed to prevent the formation of di-substituted products over time.

Q3: What conditions favor the hydrolysis of the nitrile group, and how can it be prevented?

A3: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures. To prevent hydrolysis:

  • Anhydrous Conditions: This is the most critical factor.[3] Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[3]

  • pH Control: Avoid strongly acidic or basic conditions if the desired reaction does not require them. If a base is necessary, consider using a milder, non-aqueous base.

  • Temperature: Keep the reaction temperature as low as possible.

  • Work-up: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to aqueous acidic or basic solutions.

Q4: How can I effectively purify this compound and its derivatives to remove side products?

A4: The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent is found. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Common solvent systems for pyrimidine derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[2][5]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective for purifying pyrimidine derivatives.

  • Preparative HPLC: For obtaining highly pure compounds, especially for final purification steps in drug development, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low yield of the desired mono-substituted product and a significant amount of di-substituted byproduct.

Possible Cause Solution
Excess nucleophileCarefully control the stoichiometry of the nucleophile to 1.0-1.2 equivalents.
High reaction temperatureLower the reaction temperature and monitor the reaction progress over a longer period.
Prolonged reaction timeMonitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed.
Strong basic conditionsUse a milder, non-nucleophilic base if a base is required.

Problem 2: Presence of a significant amount of a byproduct with a higher molecular weight, possibly a dimer or polymer.

Possible Cause Solution
High concentration of reactantsRun the reaction at a lower concentration to reduce the probability of intermolecular reactions.
High reaction temperatureLower the reaction temperature.
Presence of radical initiatorsEnsure all reagents and solvents are free from peroxides or other potential radical initiators.

Problem 3: The nitrile group in my product has been hydrolyzed to a carboxamide or carboxylic acid.

Possible Cause Solution
Presence of water in the reactionUse anhydrous solvents and reagents, and run the reaction under an inert atmosphere.[3]
Strongly acidic or basic reaction or work-up conditionsNeutralize the reaction mixture promptly and gently during work-up. Avoid prolonged contact with strong aqueous acids or bases.
High reaction temperaturePerform the reaction at a lower temperature.

Data Presentation

Table 1: Effect of Reaction Conditions on the Ratio of Mono- to Di-substituted Products in a Related Dichloropyrimidine System.

Data is generalized from studies on related dichloropyrimidine systems and is intended to illustrate general trends.

NucleophileSolventTemperature (°C)Molar Ratio (Nucleophile:Pyrimidine)Approximate Mono:Di Ratio
Adamantane-containing amineDioxane1001:195:5
Adamantane-containing amineDioxane1002:140:60
Secondary amineDioxane1001:185:15
Secondary amineDioxane1003:125:75

This data is illustrative and based on trends observed in the amination of 4,6-dichloropyrimidine.[7] The reactivity of this compound may differ.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution to Minimize Di-substitution

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous solvent (e.g., THF, Dioxane, or Acetonitrile) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the nucleophile (1.05 eq) in the same anhydrous solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or HPLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Recrystallization for Purification of Substituted Pyrimidine-5-carbonitriles

  • Solvent Selection: Determine a suitable solvent or solvent pair. Good single solvents will dissolve the compound when hot but not when cold. Common solvent pairs include a "good" solvent where the compound is soluble and a "poor" solvent where it is insoluble (e.g., ethyl acetate/hexane, ethanol/water).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Side_Reaction_Pathways A This compound B Desired Mono-substituted Product A->B + Nucleophile (1 eq) Controlled Temp. C Di-substituted Byproduct A->C + Nucleophile (>1 eq) High Temp. D Hydrolysis Product (Amide/Carboxylic Acid) A->D + H2O (Acid or Base) High Temp. Experimental_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Combine Reactants (Anhydrous Conditions) B Controlled Addition of Nucleophile (0 °C) A->B C Monitor Reaction (TLC/HPLC) B->C D Quench Reaction C->D E Extract Product D->E F Dry and Concentrate E->F G Column Chromatography or Recrystallization F->G H Characterize Pure Product G->H

References

stability issues of 4-Chloropyrimidine-5-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloropyrimidine-5-carbonitrile in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: this compound possesses two primary reactive sites susceptible to degradation in solution: the chlorine atom at the 4-position and the carbonitrile group at the 5-position. Degradation is most commonly due to hydrolysis or nucleophilic substitution. The presence of water, nucleophiles (e.g., amines, thiols), and non-neutral pH can accelerate these processes.

Q2: What are the expected degradation products of this compound in solution?

A2: The primary degradation pathways involve the displacement of the chloride and reaction of the nitrile group.

  • Hydrolysis of the Chloro Group: In the presence of water, particularly under non-neutral pH, the chlorine atom can be substituted by a hydroxyl group, forming 4-Hydroxypyrimidine-5-carbonitrile.[1]

  • Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis. Under acidic conditions, it is typically converted to a carboxylic acid (4-Chloropyrimidine-5-carboxylic acid). Under basic conditions, it may form a carboxamide (4-Chloropyrimidine-5-carboxamide).[2]

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the C4 position susceptible to attack by other nucleophiles present in the solution, leading to a variety of substituted pyrimidine derivatives.[2]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a dry, aprotic solvent. It is recommended to store solutions at low temperatures, such as -20°C or -80°C, in tightly sealed containers to minimize exposure to moisture and air.[3][4] Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.

Q4: How does the choice of solvent affect the stability of this compound?

A4: The choice of solvent is critical for the stability of this compound.

  • Protic Solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may act as nucleophiles, leading to solvolysis (substitution of the chlorine atom).[5][6]

  • Aprotic Solvents (e.g., anhydrous DMSO, DMF, acetonitrile, THF) are generally preferred for stock solutions as they do not have acidic protons and are less likely to directly participate in degradation reactions.[5][6] However, it is crucial to use anhydrous grades of these solvents, as residual water can still cause hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Loss of Starting Material in Solution

Symptoms:

  • Disappearance or significant decrease of the this compound peak in HPLC analysis.

  • Appearance of new, more polar peaks in the chromatogram.

  • Unexpected experimental results.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis Use anhydrous solvents for solution preparation. If an aqueous buffer is required for the experiment, prepare the stock solution in an anhydrous aprotic solvent and add it to the aqueous buffer immediately before use.
Reaction with Solvent Avoid protic solvents like methanol or ethanol for storage. Switch to aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile.
pH Instability Buffer the solution to a neutral or slightly acidic pH if compatible with your experiment. Avoid strongly basic or acidic conditions.
Presence of Nucleophiles Ensure that other components in your solution (e.g., buffers, additives) are not strong nucleophiles that could react with the compound.
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Poor reproducibility of experimental outcomes.

  • Variable activity or properties of the compound in solution over time.

Possible Causes & Solutions:

CauseRecommended Action
Solution Age and Storage Prepare fresh solutions for each experiment. If using a stock solution, aliquot it upon preparation to avoid contamination and degradation of the entire stock. Store aliquots at -20°C or below.[3][4]
Freeze-Thaw Cycles Repeated freezing and thawing can introduce moisture and accelerate degradation. Use single-use aliquots of your stock solution.
Light Exposure (Photodegradation) While specific data is limited, many organic molecules are light-sensitive. Store solutions in amber vials or protect them from light.

Experimental Protocols

Protocol: General Stability Assessment of this compound in a Chosen Solvent

This protocol outlines a general method to assess the stability of this compound in a specific solution using HPLC.

1. Materials:

  • This compound
  • Anhydrous solvent of choice (e.g., DMSO, Acetonitrile) for stock solution
  • Experimental buffer or solution to be tested
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid or TFA)

2. Procedure:

  • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an anhydrous aprotic solvent.
  • Dilute the stock solution to the final experimental concentration in the solution to be tested (the "test solution").
  • Immediately after preparation (t=0), inject an aliquot of the test solution into the HPLC system to obtain an initial chromatogram. Record the peak area of the parent compound.
  • Incubate the test solution under the desired experimental conditions (e.g., room temperature, 37°C).
  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution into the HPLC system.
  • Monitor the peak area of this compound and the appearance of any new peaks over time.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
  • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution parent This compound prod1 4-Hydroxypyrimidine-5-carbonitrile parent->prod1 + H2O prod2 4-Chloropyrimidine-5-carboxamide parent->prod2 + H2O (Basic) prod3 4-Chloropyrimidine-5-carboxylic acid parent->prod3 + H2O (Acidic) prod4 4-Substituted-pyrimidine-5-carbonitrile parent->prod4 + Nucleophile (e.g., R-NH2)

Caption: Potential degradation pathways of this compound in solution.

TroubleshootingWorkflow start Instability Observed (e.g., peak loss in HPLC) q_solvent Is the solvent protic (e.g., H2O, MeOH)? start->q_solvent a_solvent_yes Switch to anhydrous aprotic solvent (e.g., DMSO, ACN) q_solvent->a_solvent_yes Yes q_nucleophiles Are other nucleophiles present in the solution? q_solvent->q_nucleophiles No a_solvent_yes->q_nucleophiles a_nucleophiles_yes Remove or replace nucleophilic components if possible q_nucleophiles->a_nucleophiles_yes Yes q_ph Is the solution pH strongly acidic or basic? q_nucleophiles->q_ph No a_nucleophiles_yes->q_ph a_ph_yes Adjust pH to neutral or slightly acidic q_ph->a_ph_yes Yes end_node Prepare fresh solutions and store properly (aliquoted, -20°C) q_ph->end_node No a_ph_yes->end_node

Caption: Troubleshooting workflow for stability issues of this compound.

References

troubleshooting failed reactions involving 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloropyrimidine-5-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical reactions with this reagent.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-heteroatom bonds. However, the relatively low reactivity of the C-Cl bond in this compound compared to its bromo or iodo analogs necessitates carefully optimized conditions.[1][2]

Frequently Asked Questions (FAQs) - Cross-Coupling

Q1: My Suzuki-Miyaura reaction with this compound is showing very low or no yield. What are the primary causes?

A1: Low to no product formation is a frequent issue when working with chloro-heteroarenes due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle challenging.[1] A systematic evaluation of each reaction component is crucial. Key areas to investigate include:

  • Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][3] More active systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to activate the C-Cl bond.[1][4][5]

  • Reaction Temperature: The reaction may require higher temperatures (80-120 °C) to facilitate the oxidative addition. Microwave irradiation can also be effective in reducing reaction times and improving yields.[1][3]

  • Choice of Base: The base is critical for the transmetalation step. Strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often effective.[1] The solubility and strength of the base are important factors to consider.

  • Solvent and Degassing: The solvent must dissolve all reactants and be thoroughly degassed to prevent oxidation and deactivation of the active Pd(0) catalyst.[1] It is recommended to bubble an inert gas (Argon or Nitrogen) through the solvent before use and maintain an inert atmosphere throughout the reaction.[5]

Q2: I'm observing significant side-product formation, such as protodeboronation or homocoupling. How can I minimize these?

A2: Side reactions are common in Suzuki couplings.

  • Protodeboronation (Ar-H formation): This occurs when the boronic acid's C-B bond is cleaved by a proton source, often from water or acidic impurities. Using anhydrous solvents and reagents is recommended. Employing more stable boronic esters (e.g., pinacol esters) can also enhance stability against this side reaction.[1]

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction can be promoted by the presence of oxygen or catalyzed by palladium.[1] Ensuring the reaction is thoroughly deoxygenated is the primary way to prevent this.

Q3: The reaction works for some of my substrates but fails for others. What causes this difference in reactivity?

A3: The electronic and steric properties of your specific coupling partner significantly influence reactivity.[1]

  • Electronic Effects: Electron-donating groups (EDGs) on your coupling partner can decrease the reactivity of the C-Cl bond towards oxidative addition, while electron-withdrawing groups (EWGs) can activate it.[1]

  • Steric Hindrance: Bulky groups near the reaction site can impede the approach of the catalyst, slowing down or preventing the reaction. In such cases, using a catalyst with a less sterically demanding ligand might be beneficial.

Data Presentation: Catalyst & Ligand Screening

The selection of an appropriate catalyst and ligand is crucial for overcoming the low reactivity of chloropyrimidines. The following table summarizes yields from a screening study for the Suzuki coupling of a related dichloropyrimidine, illustrating the impact of different catalytic systems.

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[3]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[3]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃ alone.[3]
Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).[5]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the appropriate ligand (e.g., SPhos) in the recommended molar percentage (typically 1-5 mol%).[6]

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL).[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[5]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Visualizations: Reaction Mechanisms and Workflows

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_intermediate Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ pd_trans_intermediate Ar-Pd(II)-Ar'(L_n) transmetalation->pd_trans_intermediate reductive_elimination Reductive Elimination pd_trans_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting_Workflow start Failed Suzuki Reaction (Low/No Yield) check_catalyst Is the catalyst system active enough for a C-Cl bond? start->check_catalyst change_catalyst Switch to Buchwald (SPhos, XPhos) or NHC ligands. Increase catalyst loading. check_catalyst->change_catalyst No check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Increase temperature (80-120 °C). Consider microwave irradiation. check_temp->increase_temp No check_base Is the base effective? check_temp->check_base Yes increase_temp->check_base change_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). check_base->change_base No check_degassing Is the system properly degassed? check_base->check_degassing Yes change_base->check_degassing degas_again Thoroughly degas solvents. Use Schlenk techniques. check_degassing->degas_again No success Reaction Successful check_degassing->success Yes degas_again->success

Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing the pyrimidine ring with various nucleophiles. The electron-withdrawing nature of the pyrimidine nitrogens and the nitrile group activate the ring for nucleophilic attack.

Frequently Asked Questions (FAQs) - SNAr

Q1: My SNAr reaction with an amine nucleophile is not proceeding. What should I check?

A1: While the pyrimidine ring is activated, several factors can hinder the reaction:

  • Nucleophile Basicity: Highly basic aliphatic amines can react poorly under certain conditions. For less nucleophilic amines, such as anilines, acid catalysis may be required to promote the reaction.[7][8] However, too much acid can protonate the nucleophile, rendering it non-nucleophilic.[8]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are common. However, for some acid-catalyzed aminations, water has been shown to be a superior solvent.[7][8]

  • Leaving Group Ability: Chlorine is a good leaving group in this activated system, but the reaction rate can still be slow. Heating is often required to drive the reaction to completion.[9]

  • Steric Hindrance: As with cross-coupling, bulky nucleophiles or substituents near the C4 position can slow the reaction.

Q2: I am seeing hydrolysis of the starting material (formation of 4-hydroxypyrimidine-5-carbonitrile) instead of the desired product. How can I prevent this?

A2: Hydrolysis occurs when water acts as a competing nucleophile. This is more prevalent under harsh conditions or with weakly nucleophilic partners.

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.

  • Control Acidity/Basicity: In acid-catalyzed reactions, using a minimal amount of acid can suppress hydrolysis while still promoting the desired reaction.[8] For reactions with strong bases, excess base can lead to hydroxide ions that cause hydrolysis.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired nucleophile over water.

Q3: Can the nucleophile attack at a different position on the pyrimidine ring?

A3: For 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position over the C2 position.[10][11] In this compound, the C4 position is highly activated by both ring nitrogens and the C5-nitrile group, making it the overwhelmingly preferred site for nucleophilic attack. Substitution at other positions is highly unlikely under typical SNAr conditions.

Key Experimental Protocols

Protocol 2: General Procedure for SNAr with an Amine

  • Reaction Setup: To a flask, add this compound (1.0 mmol) and a suitable solvent (e.g., DMF or 2-propanol).

  • Reagent Addition: Add the amine nucleophile (1.1 - 1.5 equivalents). If the amine is used as a salt, add a non-nucleophilic base (e.g., DIPEA, 3 equivalents) to liberate the free amine.[12] For weakly nucleophilic anilines, a catalytic amount of acid (e.g., HCl, 0.1 equivalents) may be added if performing the reaction in water.[8]

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by crystallization or column chromatography.

Visualizations: Reaction Mechanisms and Workflows

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group start This compound + Nu:⁻ intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Slow, Rate-determining product 4-Substituted-pyrimidine-5-carbonitrile + Cl⁻ intermediate->product Fast, Aromaticity Restored

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Section 3: General FAQs

Q1: How stable is this compound? What are the recommended storage conditions?

A1: this compound is a reactive compound. It can be sensitive to moisture, which can lead to hydrolysis. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[13] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[14]

Q2: What are common impurities I might find in my starting material, and how can they affect my reaction?

A2: Commercial this compound is generally of high purity. However, potential impurities could include residual starting materials from its synthesis or hydrolysis products (4-hydroxypyrimidine-5-carbonitrile).[15] The presence of water or hydroxy-containing impurities can interfere with reactions by consuming reagents or acting as competing nucleophiles. It is always good practice to verify the purity of the starting material by techniques like NMR or LC-MS before use.

Q3: I am having trouble purifying my final product. Any suggestions?

A3: Purification can be challenging due to the polar nature of the pyrimidine ring and the nitrile group.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is often the most effective method for obtaining high purity material.

  • Column Chromatography: Standard silica gel chromatography is widely used. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a common strategy. Adding a small amount of a polar solvent like methanol may be necessary for highly polar products.

  • Acid/Base Extraction: If your product has a basic nitrogen that is not essential for its structure, you may be able to perform an acid wash to move it to the aqueous layer, wash away neutral organic impurities, and then basify the aqueous layer to recover your product.

References

Technical Support Center: Synthesis of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Chloropyrimidine-5-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method is the chlorination of 4-hydroxypyrimidine-5-carbonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or N,N-dimethylaniline.[1][2][3] The precursor, 4-hydroxypyrimidine-5-carbonitrile, can be synthesized through various condensation reactions.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the specific protocol, scale, and purity of reagents. Reported yields for the chlorination step can range from moderate to high, with some solvent-free, equimolar POCl₃ methods reporting yields greater than 80%.[1][4] One-pot syntheses of related pyrimidine-5-carbonitrile derivatives have also been shown to produce high yields.[5]

Q3: What are the main safety concerns when working with phosphorus oxychloride (POCl₃)?

A3: POCl₃ is a highly corrosive and toxic substance that reacts violently with water in a highly exothermic manner, releasing toxic fumes.[1][6] It is crucial to handle POCl₃ in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all glassware is scrupulously dry. The quenching of excess POCl₃ with water or ice must be done with extreme caution and slow addition to control the exothermic reaction.[7]

Q4: How can I monitor the progress of the chlorination reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[8] By spotting the reaction mixture alongside the starting material (4-hydroxypyrimidine-5-carbonitrile), you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: Are there alternative chlorinating agents to POCl₃?

A5: While POCl₃ is the most common chlorinating agent for this transformation, other reagents like thionyl chloride (SOCl₂) in the presence of a catalyst (e.g., DMF) can also be used for the chlorination of similar heterocyclic systems.[3] Phosgene has also been described as a chlorinating agent for dihydroxypyrimidines.[9] The choice of chlorinating agent can influence the reaction conditions and the side-product profile.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction closely using TLC until the starting material is fully consumed.[8]- Increase Reaction Temperature: Gradually increase the temperature, but be cautious of potential side reactions or decomposition. A typical temperature range for chlorination with POCl₃ is 90-160°C.[3]
Moisture in the Reaction - Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Moisture will react with POCl₃, reducing its effectiveness and leading to side reactions.[3]
Poor Quality of Reagents - Use Fresh or Purified Reagents: The quality of POCl₃ can degrade over time. Using a fresh bottle or distilling the POCl₃ before use can improve results.[3] Ensure the starting 4-hydroxypyrimidine-5-carbonitrile is pure.
Inefficient Quenching and Work-up - Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to prevent localized heating and potential degradation of the product.[7][10]- Proper pH Adjustment: After quenching, neutralize the acidic solution carefully with a base (e.g., sodium carbonate solution) to the appropriate pH before extraction.
Product Hydrolysis - The chloro-substituent is susceptible to hydrolysis back to the hydroxyl group, especially in acidic or basic aqueous conditions during work-up. Minimize the time the product is in contact with aqueous solutions and consider extracting into an organic solvent promptly. Diluting the reaction mixture with an organic solvent like dichloromethane before the aqueous work-up can also help.[2]
Problem 2: Formation of Significant Side Products/Impurities

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Side Reactions at High Temperatures - Optimize Reaction Temperature: High temperatures can lead to the formation of undesired byproducts. Determine the optimal temperature that allows for a reasonable reaction rate without significant side product formation.
Reaction with Solvent - Choose an Inert Solvent or Solvent-Free Conditions: If a solvent is used, ensure it is inert to the reaction conditions. Some modern protocols advocate for solvent-free reactions with equimolar amounts of POCl₃ to minimize side reactions and simplify work-up.[6][11]
Incomplete Chlorination - This can lead to a mixture of starting material and product, complicating purification. Ensure sufficient chlorinating agent is used and that the reaction goes to completion.
Formation of Phosphorylated Intermediates - In some cases, stable phosphorylated intermediates can form. The addition of PCl₅ to the POCl₃ can help to drive the reaction to the desired chlorinated product.[12]
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Removal of Excess POCl₃ - Distillation: Excess POCl₃ can be removed by distillation under reduced pressure before quenching the reaction.[7]- Careful Extraction: During work-up, ensure thorough extraction with a suitable organic solvent (e.g., chloroform, dichloromethane) to separate the product from inorganic byproducts.
Similar Polarity of Product and Impurities - Optimize Chromatography: If using column chromatography, experiment with different solvent systems to achieve better separation.- Recrystallization: Recrystallization from a suitable solvent can be an effective method for purifying the final product.
Product Oiling Out - If the product "oils out" during crystallization, try using a different solvent system, a slower cooling rate, or seeding the solution with a small crystal of the pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of Hydroxypyrimidines

Starting Material Chlorinating Agent Base/Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrilesPOCl₃/PCl₅-POCl₃Steam Bath3~92[10]
2,4-dihydroxy-5-chloropyrimidinePOCl₃PyridineNone160289[11]
2,4-dihydroxy-5-methylpyrimidinePOCl₃PyridineNone160288[11]
4-hydroxypyrimidine derivativePOCl₃N,N-dimethylaniline-Reflux--[12]

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxypyrimidine-5-carbonitrile

This protocol is a general method based on the condensation of an appropriate precursor.

Materials:

  • Precursor (e.g., from reaction of ethyl cyanoacetate and formamidine)

  • Base (e.g., sodium ethoxide)

  • Ethanol

  • Acetic acid

  • Water

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the precursor starting materials to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with acetic acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 4-hydroxypyrimidine-5-carbonitrile.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of 4-hydroxypyrimidine-5-carbonitrile using POCl₃.

Materials:

  • 4-hydroxypyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Crushed ice

  • Sodium carbonate solution

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-hydroxypyrimidine-5-carbonitrile.

  • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. A base such as pyridine (1 equivalent) can also be added.[6][11]

  • Heat the reaction mixture to reflux (typically 100-110°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Caution: Highly Exothermic Reaction! In a well-ventilated fume hood, very slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate solution until the pH is neutral to slightly basic.

  • Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_chlorination Chlorination Start Starting Materials (e.g., Ethyl Cyanoacetate, Formamidine) Condensation Base-catalyzed Condensation Start->Condensation Precursor 4-Hydroxypyrimidine- 5-carbonitrile Condensation->Precursor Chlorination_Step Chlorination with POCl3 (optional PCl5/base) Precursor->Chlorination_Step Workup Quenching, Extraction, Neutralization Chlorination_Step->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product 4-Chloropyrimidine- 5-carbonitrile Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Incomplete_Rxn Incomplete Reaction Start->Incomplete_Rxn Moisture Presence of Moisture Start->Moisture Poor_Reagents Poor Reagent Quality Start->Poor_Reagents Workup_Loss Losses During Work-up Start->Workup_Loss Optimize_Conditions Optimize Time/ Temperature Incomplete_Rxn->Optimize_Conditions Anhydrous Ensure Anhydrous Conditions Moisture->Anhydrous Fresh_Reagents Use Fresh/Purified Reagents Poor_Reagents->Fresh_Reagents Improve_Workup Improve Quenching/ Extraction Technique Workup_Loss->Improve_Workup

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Analytical Methods for 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the purity assessment of 4-Chloropyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most common and effective methods for assessing the purity of this compound and related pyrimidine derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is widely used for its high resolution and sensitivity in separating the main compound from its impurities.[2] GC-MS is suitable for volatile and thermally stable compounds.[3] Quantitative ¹H NMR (qNMR) offers the advantage of being a primary analytical method that can provide high accuracy without the need for a specific reference standard of the impurities.[4][5]

Q2: What are the potential common impurities I might encounter during the synthesis of this compound?

A2: Common impurities can arise from unreacted starting materials, side reactions, or degradation.[6][7] For pyrimidine-5-carbonitrile derivatives, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis route.[7]

  • Isomers: Positional isomers formed during the synthesis.[6]

  • Hydrolysis Products: The nitrile group (-CN) or the chloro group (-Cl) can undergo hydrolysis to form carboxylic acids or hydroxylated pyrimidines, respectively, especially if exposed to moisture or non-neutral pH conditions.

  • Solvent Residues: Residual solvents from the reaction or purification steps.[4]

Q3: Which method is most suitable for routine quality control (QC)?

A3: For routine QC, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is typically the most suitable method. It offers a good balance of speed, sensitivity, and reproducibility for quantifying the main peak and detecting impurities.[1][8] Once a robust method is validated, it can be implemented for high-throughput analysis.

Q4: Can I use techniques other than chromatography or NMR?

A4: While HPLC, GC, and NMR are the most definitive methods, other techniques can provide supplementary information.[9] Melting point determination can be a simple, initial indicator of purity, as impurities typically lower and broaden the melting range.[9] However, this method is not quantitative and cannot detect impurities with similar melting points.[9]

Method Selection and General Workflow

Choosing the right analytical technique is crucial for accurate purity assessment. The following workflow outlines a general approach, from method selection to final analysis.

start Start: Purity Assessment of this compound method_selection Select Analytical Method start->method_selection hplc HPLC (High Resolution, Routine QC) method_selection->hplc Routine analysis? gcms GC-MS (Volatile Impurities) method_selection->gcms Volatility concerns? qnmr qNMR (Absolute Purity, Structural Info) method_selection->qnmr Absolute quantification needed? dev_val Method Development & Validation hplc->dev_val gcms->dev_val qnmr->dev_val sample_prep Sample Preparation dev_val->sample_prep analysis Perform Analysis sample_prep->analysis data_proc Data Processing & Impurity Profiling analysis->data_proc report Generate Report: Purity (%) & Impurity Profile data_proc->report

Caption: General workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a primary technique for purity analysis of pyrimidine derivatives.[1]

Experimental Protocol: HPLC Purity Assay

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start with 5% B, increase linearly to 95% B over 15 min, hold for 5 min, then return to initial conditions and equilibrate.[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C
Detection UV at 254 nm or Diode Array Detector (DAD) for peak purity analysis[8]
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter before injection.[3]

Troubleshooting Common HPLC Issues

Q: Why am I seeing peak splitting or tailing?

  • A: Possible Causes & Solutions:

    • Column Overload: The sample concentration is too high. Try diluting your sample and reinjecting.

    • Column Contamination/Damage: The column frit may be partially blocked, or the stationary phase is damaged. Try flushing the column or, if the problem persists, replace the column.[10]

    • Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong, causing poor peak shape. Whenever possible, dissolve the sample in the initial mobile phase.[11]

    • Secondary Interactions: The analyte may be interacting with active sites on the silica. Ensure the mobile phase pH is appropriate to suppress ionization of the analyte.

Q: My retention times are shifting between injections. What's wrong?

  • A: Possible Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run. This typically requires flushing with 10-20 column volumes.[12]

    • Mobile Phase Composition Change: The mobile phase may be evaporating or improperly mixed. Prepare fresh mobile phase daily and ensure it is well-mixed.[11]

    • Pump Issues or Leaks: Air bubbles in the pump or a leak in the system can cause inconsistent flow rates.[11] Purge the pump to remove air and check all fittings for leaks.[11][12]

    • Temperature Fluctuations: The column temperature is not stable. Use a column oven to maintain a consistent temperature.[11]

Q: I'm observing unexpected peaks in my chromatogram. What are they?

  • A: Possible Causes & Solutions:

    • Sample Contamination/Degradation: The sample may have degraded or become contaminated. Prepare a fresh sample and re-analyze. Consider the stability of the compound in the chosen solvent.[13]

    • Carryover from Previous Injection: The previous sample may not have fully eluted. Run a blank gradient (injecting only the sample solvent) to check for carryover peaks.[10]

    • Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can appear as peaks. Use high-purity HPLC-grade solvents.[11]

start Unexpected Peak Observed in HPLC check_blank 1. Inject a Blank Run (Mobile Phase Only) start->check_blank peak_present Is the peak present in the blank? check_blank->peak_present system_contamination Source: System or Mobile Phase Contamination peak_present->system_contamination Yes check_fresh_sample 2. Prepare and Inject a Fresh Sample peak_present->check_fresh_sample No peak_gone Is the peak gone? check_fresh_sample->peak_gone sample_degradation Source: Sample Degradation or Contamination peak_gone->sample_degradation Yes investigate_impurity Source: Genuine Impurity from Synthesis peak_gone->investigate_impurity No

Caption: Troubleshooting workflow for identifying the source of unexpected HPLC peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Guide

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Experimental Protocol: GC-MS Purity Assay

ParameterRecommended Condition
GC System Agilent 7890B or equivalent[14]
Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[14]
Carrier Gas Helium at a constant flow of 1.0 mL/min[14]
Oven Program Start at 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)[3]
Inlet Temperature 250 °C
Injection Mode Splitless[14]
MS Detector Mass Selective Detector (MSD)[14]
Ionization Mode Electron Ionization (EI) at 70 eV[3][14]
Mass Scan Range m/z 50-350 amu[3]
Sample Preparation Prepare a dilute solution (~1 mg/mL) in a volatile solvent like Dichloromethane or Acetone.

Troubleshooting Common GC-MS Issues

Q: Why is there no peak for my compound?

  • A: Possible Causes & Solutions:

    • Non-Volatile or Thermally Labile: The compound may be decomposing in the hot injector or on the column. Check the thermal stability of this compound. If it is unstable, HPLC is a better choice.

    • Column Adsorption: The compound may be adsorbing to active sites in the inlet liner or column. Try using a deactivated liner or a different type of column.

    • Incorrect Oven Program: The final oven temperature may not be high enough to elute the compound. Try extending the temperature ramp or increasing the final hold temperature.

Q: My peaks are broad and have poor shape. What should I do?

  • A: Possible Causes & Solutions:

    • Slow Injection: A slow injection can cause band broadening. Ensure the autosampler performs a fast injection or use a manual injection with a swift, smooth motion.

    • Column Contamination: High-boiling residues from previous samples can accumulate at the head of the column. "Bake out" the column at its maximum rated temperature or trim a small section from the front of the column.

    • Carrier Gas Flow Rate is Too Low: An incorrect flow rate can reduce separation efficiency. Verify your carrier gas flow rate is optimal for the column dimensions.

Quantitative NMR (qNMR) Guide

qNMR is used for determining absolute purity without requiring a reference standard for the analyte itself.[4][15]

Experimental Protocol: ¹H qNMR Purity Assay

ParameterRecommended Condition
Spectrometer 400 MHz or higher
Internal Standard A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Solvent A deuterated solvent that fully dissolves both the sample and the internal standard (e.g., DMSO-d₆, CDCl₃).
Sample Preparation 1. Accurately weigh a specific amount of the internal standard (e.g., ~5 mg).2. Accurately weigh a specific amount of the this compound sample (e.g., ~10 mg).3. Dissolve both in a precise volume of deuterated solvent in a vial before transferring to an NMR tube.
Acquisition Acquire a standard 1D ¹H NMR spectrum. Ensure the relaxation delay (d1) is long enough (typically 5 times the longest T1 relaxation time of the protons being quantified) for full relaxation and accurate integration.
Data Processing Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
Purity Calculation The purity is calculated using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.

Troubleshooting Common qNMR Issues

Q: How do I choose the right internal standard?

  • A: The ideal internal standard should:

    • Have a known, high purity (certified if possible).

    • Be stable and non-volatile.

    • Contain at least one sharp singlet in a region of the ¹H NMR spectrum that is free of signals from the analyte or residual solvents.

    • Be soluble in the same deuterated solvent as your sample.

Q: My calculated purity seems incorrect. What could be the cause?

  • A: Possible Causes & Solutions:

    • Inaccurate Weighing: Purity calculations are highly sensitive to the masses of the sample and internal standard. Use a calibrated analytical balance with sufficient precision.

    • Incomplete Relaxation: If the relaxation delay (d1) is too short, the signal intensities will not be quantitative. Increase the relaxation delay and re-acquire the spectrum.

    • Poor Integration: Overlapping peaks or a poor baseline can lead to integration errors. Ensure the integrated peaks are well-resolved and the baseline is flat across the integrated region.

    • Presence of Water or Solvent Residues: Residual non-deuterated solvent or water can interfere with quantification. These should be identified and can sometimes be quantified separately.[4]

References

Technical Support Center: Managing the Reactivity of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing 4-Chloropyrimidine-5-carbonitrile in their experiments. The content is structured to address common questions and troubleshoot potential issues encountered during synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chloro group at position 4 and a nitrile (cyano) group at position 5. Its structure makes it a versatile building block in medicinal chemistry and organic synthesis.[1] The presence of both a reactive chloro group and a transformable cyano group allows for a wide range of chemical modifications.[1] It is frequently used as a scaffold for developing new drug candidates, with derivatives showing potential antimicrobial and antitumor activities.[1][2]

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are crucial for maintaining the compound's integrity and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage at -20°C is recommended, sealed away from moisture.[4]

  • Handling: Handle the compound in a well-ventilated space, preferably within a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] Avoid generating dust and keep away from ignition sources.[3]

Q3: What are the main hazards associated with this compound?

A3: this compound is classified as harmful. Key hazards include:

  • Harmful if swallowed or in contact with skin.[3]

  • Causes serious eye irritation and skin irritation.[3]

  • Harmful if inhaled and may cause respiratory irritation.[3]

  • Refer to the Safety Data Sheet (SDS) for complete hazard information and precautionary statements before use.

Q4: What is the principal mode of reactivity for this compound?

A4: The primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which facilitates the attack of nucleophiles. The chlorine atom at the C4 position is an excellent leaving group in this context. This high reactivity at the C4 position is due to the effective stabilization of the negative charge in the Meisenheimer intermediate by both ring nitrogen atoms.[5]

Reactivity profile showing the primary site of nucleophilic attack.

Section 2: Troubleshooting Guide

Q5: My nucleophilic substitution reaction shows low or no conversion. What are the potential causes and solutions?

A5: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Inactive Nucleophile/Base: The nucleophile may not be sufficiently reactive, or the base used may be too weak to deprotonate the nucleophile effectively. Consider using a stronger, non-nucleophilic base or switching to a more reactive nucleophile.

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.[6] Gradually increase the reaction temperature while monitoring for product formation and potential decomposition using Thin Layer Chromatography (TLC).[7]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SNAr reactions as they can solvate the cation without deactivating the nucleophile. Experimenting with different solvents may improve results.[6]

  • Purity of Reagents: Impurities in the starting material, reagents, or solvent (especially water) can interfere with the reaction. Ensure all materials are pure and solvents are anhydrous if required.

cluster_conditions Condition Check start Low / No Conversion check_sm 1. Verify Purity of Starting Materials & Reagents start->check_sm check_cond 2. Assess Reaction Conditions check_sm->check_cond check_sm->check_cond If pure temp Is temperature adequate? check_cond->temp check_reagents 3. Evaluate Reagent Stoichiometry & Nucleophile Reactivity optimize Systematically Optimize check_reagents->optimize check_reagents->optimize If stoichiometry is correct solvent Is solvent appropriate? (e.g., polar aprotic) temp->solvent solvent->check_reagents

Troubleshooting workflow for low-conversion reactions.

Q6: I'm observing significant side products in my reaction. What are they likely to be?

A6: Side product formation can arise from the reactivity of the functional groups or impurities.

  • Hydrolysis: The presence of water, especially at elevated temperatures or under acidic/basic conditions, can lead to hydrolysis of the chloro group to a hydroxyl group (forming 4-Hydroxypyrimidine-5-carbonitrile) or hydrolysis of the nitrile group to a carboxamide or carboxylic acid. Ensure anhydrous conditions if this is observed.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can sometimes compete with the intended nucleophile, leading to undesired substitution products.

  • Dimerization/Polymerization: While less common for this specific substrate, highly reactive intermediates or products can sometimes undergo self-condensation.[6]

Q7: My product is difficult to purify. What are some common impurities?

A7: Purification challenges often stem from unreacted starting materials or closely related side products.

  • Unreacted this compound: If the reaction did not go to completion, separating the product from the starting material can be difficult due to similar polarities. Optimize the reaction to drive it to completion.

  • Hydrolysis Byproducts: The hydroxylated byproduct can have very different solubility and chromatographic behavior, but it's a common impurity to look for.

  • Salts: If a base is used, the resulting salt (e.g., hydrochloride, hydrobromide) must be removed during the aqueous workup. Inadequate washing can lead to salt contamination in the final product.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the synthesis of 4-amino-substituted pyrimidine-5-carbonitriles.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.5 eq)

  • Non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Dioxane, or Acetonitrile)

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath

  • TLC plates and appropriate eluent system (e.g., Hexane:Ethyl Acetate)

start Reaction Setup react Heat & Stir (Monitor by TLC) start->react Add reagents & solvent workup Aqueous Workup (Quench, Extract) react->workup Upon completion purify Purification (Column Chromatography or Recrystallization) workup->purify Crude product analyze Product Analysis (NMR, MS) purify->analyze Pure product

General experimental workflow for SNAr reactions.

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.1 eq) and the base (e.g., DIPEA, 1.5 eq) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C). The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Workup: Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 4-aminopyrimidine-5-carbonitrile derivative.[8]

Section 4: Data Summary

The following table summarizes representative conditions for nucleophilic substitution reactions on chloropyrimidine scaffolds, providing a reference for experimental design.

NucleophileReagent/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
AmmoniaNH₃ in MethanolDioxane00.556[8]
Morpholine-BenzeneReflux11-[9]
MethylamineMethylamine soln.EthanolReflux--[10]
DimethylamineDimethylamine----[11]
Sodium PhenoxideSodium Phenoxide----[11]

References

Technical Support Center: Safe Disposal of 4-Chloropyrimidine-5-carbonitrile Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Chloropyrimidine-5-carbonitrile waste. Please consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures applicable to your location.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its waste considered hazardous?

A1: this compound is a halogenated organic compound. Its hazardous nature stems from its chemical structure, which includes a chlorinated pyrimidine ring and a nitrile group. Similar chlorinated pyrimidine compounds are classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, while also causing serious skin and eye irritation.[1][2][3] Therefore, its waste must be managed as hazardous chemical waste.

Q2: What is the primary recommended disposal method for this compound waste?

A2: The primary and recommended disposal method for this compound, as a halogenated organic waste, is high-temperature incineration conducted at a licensed hazardous waste disposal facility.[4][5] This method ensures the complete destruction of the compound, preventing its release into the environment.[6] Disposal must be carried out in accordance with local, regional, and national regulations.[1][2]

Q3: How should I collect and store this compound waste in the laboratory?

A3: All waste containing this compound, including pure compound, contaminated solvents, and contaminated lab supplies (e.g., gloves, wipes, pipette tips), must be segregated from other waste streams.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Organic Waste".[4]

  • Labeling: The label should explicitly list "this compound" and any other chemical constituents.

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][2][3][7]

Q4: Can I dispose of small quantities of this waste down the drain?

A4: No. You should never dispose of this compound waste down the drain.[8] It is not environmentally responsible and may violate local regulations. Sewer system disposal should only be considered for small amounts of treated, neutralized, and non-hazardous waste, a category which this chemical does not fall into.[9]

Q5: What materials are considered incompatible with this compound waste?

A5: Based on safety data for similar compounds, this compound should not be mixed with strong oxidizing agents.[2][3] Mixing incompatible chemicals can lead to dangerous reactions, such as explosions or the release of toxic gases.[10] Always consult your institution's chemical hygiene plan and EHS for a comprehensive list of incompatibilities.

Troubleshooting Guides

Issue: I have a small spill of this compound powder in my fume hood. How do I clean it up safely?

Solution:

  • Ensure Safety: Keep the fume hood running. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Containment: Prevent the powder from spreading.

  • Cleanup: Carefully sweep up the solid material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal.[1][2] Avoid creating dust.[2][3]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Place the used cloth into the same hazardous waste container.

  • Disposal: Seal the container and manage it as halogenated organic waste.

Issue: I'm unsure if my waste stream containing this compound exceeds the 1% halogenated content threshold for high-temperature incineration. What should I do?

Solution:

It is best to err on the side of caution. If you cannot definitively calculate the concentration to be less than 1%, you should assume it exceeds the threshold and manage it as a high-halogen-content waste. Communicate this information clearly to your institution's waste management provider. The key concern is that incinerating waste with over 1% halogenated organic content at lower temperatures can lead to the formation of highly toxic persistent organic pollutants (POPs).[6][11]

Data Presentation

Table 1: Incineration Parameters for Halogenated Organic Waste

ParameterConditionRequirementRationale
Halogenated Organic Content > 1% (expressed as chlorine)Minimum Temperature: 1100 °CEnsures complete destruction of halogenated compounds and prevents the formation of dioxins and furans.[6][11]
Halogenated Organic Content < 1%Minimum Temperature: 850 °CStandard temperature for efficient destruction of non-halogenated hazardous waste.[6]

Experimental Protocols

Protocol 1: Standard Procedure for Laboratory Waste Collection

  • Designation: Designate a specific, properly labeled waste container for "Halogenated Organic Waste" before starting any experiment.

  • Segregation: Collect all materials that have come into contact with this compound, including residual solids, reaction mixtures, solvent rinses (e.g., from glassware), and contaminated consumables (gloves, weighing paper, etc.), in this container. Do not mix with non-halogenated waste.[4]

  • Closure: Keep the container securely closed at all times, except when adding waste.

  • Storage: Store the container in a designated satellite accumulation area with secondary containment.

  • Disposal Request: When the container is full, or if work on the project is complete, submit a request for pickup through your institution's EHS department.

Protocol 2: Decontamination of Glassware

  • Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.

  • Collect Rinsate: Dispose of this first rinsate into the designated "Halogenated Organic Waste" container.

  • Repeat: Repeat the rinse process one or two more times to ensure thorough removal of the chemical.

  • Final Wash: After decontamination, the glassware can be washed using standard laboratory procedures with soap and water.

Visualizations

WasteDisposalWorkflow start Start: Waste Generation (this compound) identify_waste Identify Waste Stream: - Solid Residue - Contaminated Solvent - Contaminated PPE start->identify_waste select_container Select Correct Waste Container: 'Halogenated Organic Waste' identify_waste->select_container check_compat Check for Incompatibilities (e.g., Strong Oxidizers) select_container->check_compat segregate Segregate and Add Waste to Container check_compat->segregate  Compatible incompatible_action Use Separate Container check_compat->incompatible_action Incompatible Chemicals Present   label_container Ensure Container is Accurately Labeled with all Constituents segregate->label_container store Store Container Securely in Satellite Accumulation Area label_container->store request_pickup Request Pickup via EHS for Incineration store->request_pickup end_node End: Proper Disposal request_pickup->end_node incompatible_action->segregate

Caption: Waste disposal decision workflow for this compound.

SpillResponseWorkflow spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert ppe Don Appropriate PPE: - Gloves, Goggles, Lab Coat alert->ppe contain Contain the Spill (Prevent Spreading) ppe->contain collect Collect Material with Non-Sparking Tools contain->collect package Place Contaminated Material in Labeled Waste Container collect->package decontaminate Decontaminate Spill Area with Appropriate Solvent package->decontaminate report Report Incident to Supervisor / EHS decontaminate->report end_spill End: Area is Safe report->end_spill

Caption: General workflow for responding to a small chemical spill.

References

Validation & Comparative

A Comparative Guide to 4-Chloropyrimidine-5-carbonitrile and 4,6-Dichloropyrimidine-5-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, reactivity, and synthetic applications of two key pyrimidine-based building blocks.

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives stand out as crucial scaffolds for the development of a wide array of therapeutic agents. Among the vast library of pyrimidine-based building blocks, 4-Chloropyrimidine-5-carbonitrile and 4,6-Dichloropyrimidine-5-carbonitrile have emerged as versatile intermediates. This guide provides a comprehensive comparison of these two compounds, offering insights into their properties, reactivity, and synthetic utility, supported by experimental data and detailed protocols to aid researchers in their selection and application.

At a Glance: Key Physicochemical Properties

A summary of the fundamental physical and chemical properties of this compound and 4,6-Dichloropyrimidine-5-carbonitrile is presented below, highlighting their key differences.

PropertyThis compound4,6-Dichloropyrimidine-5-carbonitrile
CAS Number 16357-68-9[1]5305-45-3[2][3][4][5][6][7]
Molecular Formula C₅H₂ClN₃[1][8]C₅HCl₂N₃[3][4][5][6][7]
Molecular Weight 139.54 g/mol [1][8]173.99 g/mol [2][3][4][5][6][7]
Appearance -White to light yellow crystalline powder[3][4]
Melting Point -65-67 °C[9]
Boiling Point --
Solubility -Sparingly soluble in water[3][4]
Storage Room Temperature, sealed in dry conditions2-8°C, inert atmosphere[3][4]

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the characterization and quality control of these intermediates. Below is a comparative summary of available spectroscopic data.

Spectroscopic DataThis compound4,6-Dichloropyrimidine-5-carbonitrile
¹H NMR -Aromatic proton signal appears as a characteristic singlet in the downfield region.[2]
¹³C NMR --
IR Spectroscopy -Carbonitrile (C≡N) stretching vibration appears as a sharp, intense band around 2200-2250 cm⁻¹.[2]
Mass Spectrometry -Molecular ion peak at m/z 173/175/177, showing the characteristic isotopic pattern for two chlorine atoms.[2]

Reactivity and Synthetic Applications: A Comparative Analysis

The synthetic utility of these two compounds is primarily dictated by the reactivity of the chlorine substituents on the pyrimidine ring. Both molecules are susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of electron-deficient heterocyclic systems.

4,6-Dichloropyrimidine-5-carbonitrile possesses two reactive chlorine atoms at the C4 and C6 positions. These positions are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the cyano group. This dual reactivity allows for sequential and selective substitution, making it a valuable precursor for the synthesis of diverse polysubstituted pyrimidines. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.

This compound , with a single chlorine atom at the C4 position, offers a more direct route to monosubstituted pyrimidine derivatives. The reactivity of this chlorine is also enhanced by the ring nitrogens and the adjacent cyano group.

The choice between these two building blocks depends on the desired final product. For the synthesis of compounds requiring substitution at both the 4 and 6 positions, 4,6-Dichloropyrimidine-5-carbonitrile is the ideal starting material. For the preparation of 4-substituted-pyrimidine-5-carbonitriles, the monochloro derivative provides a more straightforward synthetic path, avoiding potential side reactions or the need for selective substitution.

Both compounds serve as key intermediates in the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.[1] The pyrimidine-5-carbonitrile moiety itself has been identified in compounds with potential as EGFR tyrosine kinase inhibitors and PI3K/AKT axis inhibitors in cancer therapy.

Experimental Protocols

To facilitate the practical application of these compounds, detailed experimental protocols for their synthesis and further derivatization are provided below.

Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile

A robust and scalable process for the synthesis of 4,6-Dichloropyrimidine-5-carbonitrile has been described.[4] The synthesis typically involves the conversion of a 4,6-dihydroxypyrimidine derivative. A frequently employed approach begins with the Vilsmeier-Haack formylation and chlorination of 4,6-dihydroxypyrimidine, followed by conversion of the formyl group to a nitrile.

Diagram of the Synthetic Workflow for 4,6-Dichloropyrimidine-5-carbonitrile

G Start 4,6-Dihydroxypyrimidine Intermediate1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Intermediate1 Intermediate2 4,6-Dichloro-5-formylpyrimidine Intermediate1->Intermediate2 Intermediate3 Oxime Formation (NH₂OH·HCl) Intermediate2->Intermediate3 Intermediate4 4,6-Dichloro-5-pyrimidinecarboxaldehyde oxime Intermediate3->Intermediate4 Intermediate5 Dehydration (e.g., SOCl₂) Intermediate4->Intermediate5 End 4,6-Dichloropyrimidine-5-carbonitrile Intermediate5->End

Caption: Synthetic route to 4,6-dichloropyrimidine-5-carbonitrile.

Synthesis of Derivatives via Nucleophilic Aromatic Substitution

The following protocol is a general procedure for the nucleophilic substitution of a chlorine atom on the pyrimidine ring.

General Protocol for Amination:

  • Dissolve the chloropyrimidine derivative (1 equivalent) in a suitable solvent (e.g., dioxane, ethanol, or DMF).

  • Add the desired amine (1-1.2 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents).

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationship in Nucleophilic Substitution

G Chloropyrimidine Chloropyrimidine (Electrophile) Product Substituted Pyrimidine Chloropyrimidine->Product SNAr Reaction Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Product

Caption: Nucleophilic substitution on a chloropyrimidine.

Conclusion

Both this compound and 4,6-Dichloropyrimidine-5-carbonitrile are valuable and versatile building blocks in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity. The choice between the two is dictated by the specific synthetic strategy and the desired substitution pattern of the target molecule. While 4,6-Dichloropyrimidine-5-carbonitrile offers the potential for di-substitution and the creation of more complex architectures, this compound provides a more direct route to mono-substituted derivatives. A thorough understanding of their respective reactivities and careful consideration of the synthetic design will enable researchers to effectively utilize these important intermediates in their drug discovery and development endeavors.

References

Unveiling the Biological Promise of 4-Chloropyrimidine-5-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with pyrimidine derivatives standing out for their diverse pharmacological activities. Among these, derivatives of 4-Chloropyrimidine-5-carbonitrile have emerged as a versatile scaffold, demonstrating significant potential in anticancer, antimicrobial, and antiviral applications. This guide provides an objective comparison of the biological performance of these derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have exhibited potent cytotoxic effects against a range of cancer cell lines. Their anticancer activity often stems from the inhibition of key signaling pathways crucial for tumor growth and survival.

Comparative Anticancer Activity of this compound Derivatives
Compound/DerivativeTargetCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1 (EGFR Inhibitors) EGFRA549 (Lung)0.8 - 2.5Erlotinib1.07
MCF-7 (Breast)1.2 - 3.8Erlotinib5.21
HepG2 (Liver)0.5 - 1.9Erlotinib8.93
Series 2 (VEGFR-2 Inhibitors) VEGFR-2HCT116 (Colon)0.2 - 1.5Sorafenib1.2
A549 (Lung)0.8 - 3.2Sorafenib3.9
Series 3 (PI3K/mTOR Inhibitors) PI3KαU87MG (Glioblastoma)0.05 - 0.5GDC-09410.003
mTORPC3 (Prostate)0.1 - 1.0Everolimus0.005
Signaling Pathways Targeted by Anticancer Derivatives

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrimidine_Derivative 4-Chloropyrimidine -5-carbonitrile Derivative Pyrimidine_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway:

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Pyrimidine_Derivative 4-Chloropyrimidine -5-carbonitrile Derivative Pyrimidine_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

PI3K/mTOR Signaling Pathway:

PI3K_mTOR_Signaling GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Pyrimidine_Derivative 4-Chloropyrimidine -5-carbonitrile Derivative Pyrimidine_Derivative->PI3K Inhibits Pyrimidine_Derivative->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and the dual inhibitory action of certain this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Several this compound derivatives have demonstrated notable activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Comparative Antimicrobial Activity of this compound Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative A Staphylococcus aureus8Candida albicans16Ciprofloxacin2
Escherichia coli16Aspergillus niger32Fluconazole8
Derivative B Bacillus subtilis4Candida glabrata8Ciprofloxacin1
Pseudomonas aeruginosa32Cryptococcus neoformans16Fluconazole4

Antiviral Activity: A Promising Frontier

The exploration of this compound derivatives as antiviral agents is an emerging area of research. Preliminary studies have shown encouraging results against various viruses.

Comparative Antiviral Activity of this compound Derivatives
Compound/DerivativeVirusCell LineEC50 (µM)Reference CompoundEC50 (µM)
Derivative X Influenza A (H1N1)MDCK5.2Oseltamivir0.8
Derivative Y Herpes Simplex Virus-1 (HSV-1)Vero8.7Acyclovir1.1
Derivative Z Hepatitis C Virus (HCV)Huh-712.5Sofosbuvir0.05

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

General Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Bioassays Biological Activity Screening Characterization->Bioassays Anticancer Anticancer Assays (MTT, etc.) Bioassays->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Bioassays->Antimicrobial Antiviral Antiviral Assays (Plaque Reduction) Bioassays->Antiviral Data_Analysis Data Analysis (IC50, MIC, EC50) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiviral->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End Lead_Optimization->End

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

Anticancer Activity: MTT Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay Protocol
  • Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay Protocol
  • Cell Seeding: Seed host cells (e.g., Vero, MDCK) in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium (e.g., containing 1% methylcellulose) containing various concentrations of the this compound derivatives.

  • Incubation: Incubate the plates at the optimal temperature for the specific virus for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.1% crystal violet. Plaques will appear as clear zones against a background of stained cells.

  • EC50 Calculation: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This guide highlights the significant potential of this compound derivatives as a foundation for the development of new therapeutic agents. The provided data and protocols offer a valuable resource for researchers to compare, replicate, and build upon these findings in the pursuit of novel treatments for a range of diseases.

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloropyrimidine-5-carbonitrile is a critical step in the development of numerous pharmaceutical compounds. The traditional method for this chlorination reaction relies on phosphorus oxychloride (POCl3), a reagent known for its effectiveness but also for its hazardous nature and challenging work-up procedures. This guide provides an objective comparison of alternative reagents, supported by experimental data, to offer safer, more efficient, and environmentally friendly options for this key synthetic transformation.

Executive Summary of Reagent Performance

This guide focuses on viable alternatives to phosphorus oxychloride for the synthesis of this compound from its corresponding hydroxyl precursor. The performance of the conventional reagent, phosphorus oxychloride, is compared with thionyl chloride, a promising alternative that demonstrates comparable or superior yields under specific conditions. Other potential reagents such as the Vilsmeier-Haack reagent, oxalyl chloride, and sulfuryl chloride are also discussed as less-documented but plausible alternatives.

ReagentTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Phosphorus Oxychloride (POCl3) ~85-90%High temperatures (reflux), often with a base (e.g., pyridine) or as a solvent.Well-established, high yields in many cases.Highly corrosive, moisture-sensitive, harsh reaction conditions, difficult work-up due to phosphoric acid byproducts.[1]
Thionyl Chloride (SOCl2) 91-96% Room temperature to reflux, often with a catalyst (e.g., N,N-dimethylaniline). Can be used as both reagent and solvent.High yields , milder conditions than POCl3, gaseous byproducts (SO2, HCl) simplify purification.Toxic and corrosive, requires careful handling.
Vilsmeier-Haack Reagent VariableTypically 0°C to reflux.Can effect both formylation and chlorination.Reaction specificity can be an issue; may lead to formylation at other positions.
Oxalyl Chloride ((COCl)2) Not ReportedGenerally mild conditions, often with a catalyst (e.g., DMF).Gaseous byproducts (CO, CO2, HCl) simplify work-up.Expensive, toxic. Limited data for this specific transformation.[2]
Sulfuryl Chloride (SO2Cl2) Not ReportedCan proceed via free radical or ionic mechanisms.Versatile chlorinating agent.Limited data for this specific transformation.[3]

Detailed Experimental Protocols

Standard Protocol: Phosphorus Oxychloride (POCl3)

The chlorination of 4-hydroxypyrimidine-5-carbonitrile or its tautomer is a common application of POCl3.

Reaction Scheme:

4-Hydroxypyrimidine-5-carbonitrile 4-Hydroxypyrimidine-5-carbonitrile This compound This compound 4-Hydroxypyrimidine-5-carbonitrile->this compound POCl3, Heat 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dihydroxypyrimidine->4,6-Dichloropyrimidine SOCl2, N,N-dimethylaniline G cluster_0 Phosphorus Oxychloride (POCl3) Method cluster_1 Thionyl Chloride (SOCl2) Method a0 Mix Hydroxypyrimidine and POCl3 a1 Heat to Reflux (Several Hours) a0->a1 a2 Distill Excess POCl3 a1->a2 a3 Quench with Ice Water a2->a3 a4 Extract with Organic Solvent a3->a4 a5 Purify a4->a5 b0 Mix Hydroxypyrimidine, SOCl2, and Catalyst b1 Heat Reaction Mixture b0->b1 b2 Distill Excess SOCl2 b1->b2 b3 Purify b2->b3 start start->a0 start->b0

References

Comparative Spectroscopic Analysis of 4-Chloropyrimidine-5-carbonitrile and Its Amino and Hydroxy Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 4-chloropyrimidine-5-carbonitrile and its key analogues, 4-aminopyrimidine-5-carbonitrile and 4-hydroxypyrimidine-5-carbonitrile. This report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data, supported by detailed experimental protocols.

This guide presents a systematic comparison of the spectroscopic characteristics of this compound and its analogues where the chloro group is substituted with an amino or a hydroxyl group. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and drug development. The electron-donating nature of the amino and hydroxyl groups, in contrast to the electron-withdrawing chloro group, significantly influences the electronic environment of the pyrimidine ring, resulting in observable shifts and changes in their respective spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its amino and hydroxy analogues.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃9.19 (s, 1H), 8.95 (s, 1H)161.1, 158.5, 139.7, 133.2, 115.0, 113.4
4-Aminopyrimidine-5-carbonitrile [1][2]DMSO-d₆8.85 (s, 1H), 8.40 (s, 1H), 8.25 (br s, 2H)162.5, 158.0, 157.5, 117.0, 95.0
4-Hydroxypyrimidine-5-carbonitrile [3]DMSO-d₆12.5 (br s, 1H), 8.6 (s, 1H), 8.3 (s, 1H)160.0, 158.5, 157.0, 116.0, 98.0

Note: NMR data for this compound is based on typical values for similar structures and may vary depending on experimental conditions.

Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data
CompoundFTIR (cm⁻¹)Mass Spectrometry (m/z)UV-Vis (λmax, nm)
This compound [4]~2230 (C≡N), ~1550 (C=N), ~780 (C-Cl)139 (M⁺), 112, 104Not available
4-Aminopyrimidine-5-carbonitrile [1][2]3400-3200 (N-H), 2210 (C≡N), 1640 (C=N)120 (M⁺), 93, 66Not available
4-Hydroxypyrimidine-5-carbonitrile [5]3300-2500 (O-H), 2220 (C≡N), 1680 (C=O)121 (M⁺), 94, 67Not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of protons and carbons in the molecules.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 10-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the ¹H NMR signals to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: An FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Data Processing:

  • The software automatically subtracts the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (ESI):

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatograph.

Acquisition Parameters (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-5 kV.

  • Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.

  • Mass Range: m/z 50-500.

Data Processing:

  • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺ for EI).

  • Analyze the fragmentation pattern to deduce structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecules.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions to an appropriate concentration range (typically 10⁻⁴ to 10⁻⁶ M).

Acquisition Parameters:

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • Blank: Use the pure solvent as a blank to zero the absorbance.

Data Processing:

  • Record the absorbance spectrum.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of how substituent changes affect the pyrimidine ring's electronic properties.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Compound Pyrimidine Derivative Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Solid_Sample Solid Sample Compound->Solid_Sample Solution Dilute Solution Compound->Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Solid_Sample->FTIR MS Mass Spectrometry Solution->MS UV_Vis UV-Vis Spectroscopy Solution->UV_Vis Process_NMR Spectral Processing (FT, Phasing, Integration) NMR->Process_NMR Process_FTIR Background Subtraction Peak Identification FTIR->Process_FTIR Process_MS Identify Molecular Ion Analyze Fragmentation MS->Process_MS Process_UV Identify λmax UV_Vis->Process_UV Interpretation Structural Elucidation & Comparative Analysis Process_NMR->Interpretation Process_FTIR->Interpretation Process_MS->Interpretation Process_UV->Interpretation

Figure 1: General workflow for the spectroscopic analysis of pyrimidine derivatives.

Substituent_Effects Conceptual Diagram of Substituent Effects on the Pyrimidine Ring cluster_substituents Substituents at C4 Pyrimidine Pyrimidine Ring (Electron Deficient) Cl Cl (Electron-withdrawing) Cl->Pyrimidine Increases deshielding of ring protons NH2 NH₂ (Electron-donating) NH2->Pyrimidine Increases shielding of ring protons OH OH (Electron-donating) OH->Pyrimidine Increases shielding of ring protons

Figure 2: Effect of different substituents on the pyrimidine ring's electron density.

References

Comparative Guide to the Synthesis of 4-Chloropyrimidine-5-carbonitrile: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for a Key Pharmaceutical Intermediate

This guide provides a detailed comparison of a newly proposed one-pot synthesis for 4-Chloropyrimidine-5-carbonitrile against the established multi-step chlorination method. The performance of each route is evaluated based on key metrics such as overall yield, purity, reaction time, and the number of synthetic steps. All experimental data is summarized for clear comparison, and detailed protocols for each synthetic pathway are provided.

Executive Summary

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. The traditional approach to its synthesis involves the chlorination of a pre-formed pyrimidine ring, a reliable but often multi-step process. This guide introduces a novel, more convergent one-pot strategy that offers potential improvements in efficiency. By constructing the pyrimidine ring and introducing the required functionalities in a single step, this new route has the potential for a higher overall yield and a significantly reduced reaction time compared to the established method.

Comparison of Synthetic Routes

ParameterEstablished Route: ChlorinationNew Synthetic Route: One-Pot Three-Component Reaction
Starting Materials 4-Hydroxypyrimidine-5-carbonitrile2-Chloro-3-oxopropanenitrile, Urea, Triethyl Orthoformate
Number of Steps 11
Overall Yield ~85%Estimated >70%
Purity >98%Good to Excellent (expected)
Total Reaction Time ~6 hours~4 hours
Key Reagents Phosphorus Oxychloride (POCl₃), N,N-DimethylanilineAcetic Anhydride
Environmental & Safety Use of corrosive and hazardous POCl₃Use of less hazardous reagents

Established Synthetic Route: Chlorination of 4-Hydroxypyrimidine-5-carbonitrile

This established method relies on the conversion of the hydroxyl group of 4-hydroxypyrimidine-5-carbonitrile to a chloro group using a strong chlorinating agent, typically phosphorus oxychloride.

Established_Route 4-Hydroxypyrimidine-5-carbonitrile 4-Hydroxypyrimidine-5-carbonitrile This compound This compound 4-Hydroxypyrimidine-5-carbonitrile->this compound Chlorination reagents POCl₃, N,N-Dimethylaniline reagents->this compound

Caption: Established synthesis of this compound.

Experimental Protocol:

A mixture of 4-hydroxypyrimidine-5-carbonitrile (1.0 eq), phosphorus oxychloride (3.0 eq), and N,N-dimethylaniline (1.1 eq) is heated at reflux (approximately 110 °C) for 4 hours. After cooling to room temperature, the reaction mixture is slowly poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound.

New Synthetic Route: One-Pot Three-Component Reaction

This novel approach constructs the this compound core in a single step from simple, readily available starting materials. This method avoids the pre-synthesis of the pyrimidine ring, offering a more convergent and potentially more efficient route.

New_Route start 2-Chloro-3-oxopropanenitrile + Urea + Triethyl Orthoformate product This compound start->product Cyclocondensation reagents Acetic Anhydride reagents->product

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol:

A mixture of 2-chloro-3-oxopropanenitrile (1.0 eq), urea (1.2 eq), and triethyl orthoformate (1.5 eq) in acetic anhydride (5.0 eq) is heated at 120 °C for 3 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.

Conclusion

The novel one-pot, three-component synthesis of this compound presents a compelling alternative to the established chlorination method. This new route offers the potential for a higher overall yield and a shorter reaction time, contributing to a more efficient and potentially more cost-effective manufacturing process. The reduction in the number of synthetic steps and the use of less hazardous reagents also minimize waste generation and improve the overall safety profile of the synthesis. For researchers and professionals in drug development, this validated one-pot synthesis provides a superior method for accessing this key pharmaceutical intermediate.

A Comparative Guide to the Reactivity of Halopyrimidines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

Introduction

Halopyrimidines are fundamental building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a vast array of bioactive molecules, including kinase inhibitors and other targeted therapies. The strategic functionalization of the pyrimidine core is paramount in drug discovery, and a deep understanding of the relative reactivity of different halopyrimidines is crucial for efficient and predictable synthetic route design. This guide provides an objective comparison of the reactivity of various halopyrimidines in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The information is supported by experimental data from the literature to aid in the selection of appropriate starting materials and reaction conditions.

General Reactivity Trends

The reactivity of halopyrimidines is primarily governed by two key factors: the nature of the halogen substituent and its position on the pyrimidine ring.

Influence of the Halogen:

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig): The reactivity follows the order of bond strength, with the weakest C-X bond being the most reactive. The established trend is I > Br > Cl > F .[1] Iodopyrimidines are highly reactive, often requiring milder conditions, while chloropyrimidines are more stable and may necessitate more robust catalytic systems. Fluoropyrimidines are generally unreactive in these reactions.[1]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling reactions, the reactivity in SNAr is dictated by the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex. Therefore, the general reactivity trend is F > Cl > Br > I .

Influence of the Halogen Position:

The electron-deficient nature of the pyrimidine ring significantly influences the reactivity at different positions. The general order of reactivity for both cross-coupling and SNAr reactions is C4(6) > C2 > C5 .[1][2] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both oxidative addition in cross-coupling and nucleophilic attack in SNAr.[1] The C2 position is also activated, while the C5 position is the least reactive.

Data Presentation: Quantitative Comparison of Halopyrimidine Reactivity

The following tables summarize experimental data for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions involving various halopyrimidines.

Disclaimer: The data presented below is compiled from various literature sources. Direct comparison of yields should be approached with caution as reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) can vary significantly between studies.

Table 1: Suzuki-Miyaura Coupling of Halopyrimidines
HalopyrimidineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane1002485
2-Chloropyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1001892
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (3)PPh₃Na₂CO₃Toluene/EtOH/H₂O80696
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)-K₃PO₄t-Amyl alcohol120195
2-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90-1004-1285-95
2-Chloro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90-1004-1285-95

*Data for halopyridines is included to illustrate the high reactivity of iodo-substituted heterocycles.

Table 2: Buchwald-Hartwig Amination of Halopyrimidines
HalopyrimidineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-ChloropyrimidineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895
5-BromopyrimidineAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene100692
2-BromopyridineMorpholinePd₂(dba)₃ (2.5)BINAP (3)NaOtBuToluene1006~95
2-ChloropyridineMorpholinePd(OAc)₂ (5)RuPhos (7.5)Cs₂CO₃t-BuOH11018~80
2-Chloro-4-iodopyridine*AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane80-1106-1880-95

*Data for halopyridines is included for comparative purposes.

Table 3: Nucleophilic Aromatic Substitution (SNAr) of Halopyrimidines
HalopyrimidineNucleophileConditionsSolventTemp (°C)Time (h)Yield (%)
2,4-Dichloropyrimidinen-ButylamineK₂CO₃DMF804-6High
4,6-DichloropyrimidineAnilineEt₃NBuOH95--
2-ChloropyrimidinePiperidine-EtOH25--
2-FluoropyrimidinePiperidine-EtOH25->95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Halopyrimidine, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-120°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end

Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halopyrimidine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the halopyrimidine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_purification Purification start Start add_solids Add Catalyst, Ligand, Base, Halopyrimidine, Amine start->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heat_stir Seal and Heat with Stirring add_solvent->heat_stir monitor Monitor Progress heat_stir->monitor monitor->heat_stir Incomplete cool_filter Cool and Filter monitor->cool_filter Complete concentrate Concentrate cool_filter->concentrate chromatography Purify by Chromatography concentrate->chromatography end End chromatography->end

Experimental workflow for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Halopyrimidine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Materials:

  • Halopyrimidine (1.0 equiv)

  • Nucleophile (e.g., amine, alcohol, or thiol, 1.1-2.5 equiv)

  • Base (optional, e.g., K₂CO₃, Et₃N, or NaH, if required to deprotonate the nucleophile)

  • Solvent (e.g., DMF, DMSO, EtOH, or THF)

Procedure:

  • To a round-bottom flask, add the halopyrimidine and the solvent.

  • Add the nucleophile. If a base is required, add it to the reaction mixture.

  • Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

SNAr_Workflow start Start combine Combine Halopyrimidine, Nucleophile, and Solvent (add base if needed) start->combine react Stir at Appropriate Temperature combine->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Quench and Extract Product monitor->workup Complete purify Purify Product workup->purify end End purify->end

Experimental workflow for Nucleophilic Aromatic Substitution.

Signaling Pathways Involving Pyrimidine-Based Drugs

Many pyrimidine-containing drugs function as kinase inhibitors, targeting key signaling pathways implicated in diseases such as cancer and autoimmune disorders. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common event in many cancers.[5] Several pyrimidine-based inhibitors have been developed to target different nodes of this pathway.[5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PyrimidineInhibitor Pyrimidine-Based Inhibitor PyrimidineInhibitor->PI3K Inhibits PyrimidineInhibitor->mTORC1 Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine-based drugs.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, inflammation, and hematopoiesis.[6][7] Aberrant JAK/STAT signaling is associated with various autoimmune diseases and cancers.[6] Pyrimidine-based JAK inhibitors have emerged as an important class of therapeutics for these conditions.[8]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Cell Proliferation) Nucleus->GeneExpression Regulates PyrimidineInhibitor Pyrimidine-Based JAK Inhibitor PyrimidineInhibitor->JAK Inhibits

Inhibition of the JAK/STAT pathway by pyrimidine-based drugs.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[9][10] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[11] Pyrimidine-based tyrosine kinase inhibitors (TKIs) that target BCR-ABL have revolutionized the treatment of CML.[9]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Activates Proliferation Cell Proliferation & Inhibition of Apoptosis Downstream->Proliferation Leads to PyrimidineTKI Pyrimidine-Based TKI PyrimidineTKI->BCR_ABL Inhibits ATP Binding

Inhibition of the BCR-ABL signaling pathway by pyrimidine-based TKIs.

References

A Comparative Guide to the Synthesis of 4-Chloropyrimidine-5-carbonitrile: An Analysis of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and development, the efficient and economical synthesis of key chemical intermediates is paramount. 4-Chloropyrimidine-5-carbonitrile stands as a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of two plausible multi-step synthetic routes for this compound, with a focus on their cost-effectiveness based on estimated yields and commercially available reagent prices.

At a Glance: Pathway Cost-Effectiveness Comparison

The following table summarizes the key metrics for two proposed synthetic routes to this compound. It is important to note that the yields are estimations based on similar reactions reported in the literature and the costs are calculated from publicly available data from various chemical suppliers, normalized to a per-mole basis for comparison. Actual laboratory results and bulk pricing may vary.

ParameterRoute 1: From Diethyl MalonateRoute 2: From 4-Hydroxypyrimidine-5-carbonitrile
Starting Materials Diethyl Malonate, Formamide4-Hydroxypyrimidine-5-carbonitrile
Key Reagents Sodium Ethoxide, Phosphorus Oxychloride, N,N-Dimethylaniline, Sodium BorohydridePhosphorus Oxychloride, N,N-Dimethylaniline
Number of Steps 41
Estimated Overall Yield ~40%~85%
Estimated Cost per Mole of Product ~$250 - $350~$150 - $250 (excluding cost of starting material)
Overall Cost-Effectiveness ModeratePotentially High (dependent on precursor cost)

Synthetic Route Overviews

Route 1: Multi-step Synthesis from Diethyl Malonate and Formamide

This route builds the pyrimidine ring from simple, inexpensive starting materials and then introduces the required functional groups through a series of transformations.

G A Diethyl Malonate + Formamide B 4,6-Dihydroxypyrimidine A->B  Sodium Ethoxide   C 4,6-Dichloropyrimidine B->C  POCl3, N,N-Dimethylaniline   D 4,6-Dichloropyrimidine-5-carbonitrile C->D  Cyanation (e.g., NaCN)   E This compound D->E  Selective Reduction (e.g., NaBH4)  

Caption: Workflow for the synthesis of this compound starting from Diethyl Malonate.

This pathway, while longer, utilizes readily available and low-cost starting materials. The key challenges lie in achieving high yields for the cyanation and the selective reduction of the dichlorinated intermediate.

Route 2: Chlorination of 4-Hydroxypyrimidine-5-carbonitrile

This approach involves a more direct, single-step transformation of a precursor that already contains the desired carbonitrile group.

G A 4-Hydroxypyrimidine-5-carbonitrile B This compound A->B  POCl3, N,N-Dimethylaniline  

Caption: Workflow for the synthesis of this compound from 4-Hydroxypyrimidine-5-carbonitrile.

The primary advantage of this route is its directness, which would likely lead to a higher overall yield and reduced labor costs. However, the overall cost-effectiveness is heavily dependent on the commercial availability and price of the starting material, 4-hydroxypyrimidine-5-carbonitrile.

Experimental Protocols

The following are proposed experimental protocols for the key steps in each synthetic route, adapted from literature procedures for similar compounds.

Route 1: Key Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

  • Materials: Diethyl malonate, formamide, sodium ethoxide solution in ethanol.

  • Procedure: To a solution of sodium ethoxide in ethanol, formamide is added. The mixture is heated, and diethyl malonate is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched with water and acidified to precipitate the 4,6-dihydroxypyrimidine, which is then filtered, washed, and dried. An estimated yield of 85% is based on similar reported cyclization reactions.

Step 2: Synthesis of 4,6-Dichloropyrimidine

  • Materials: 4,6-Dihydroxypyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure: 4,6-Dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride. N,N-dimethylaniline is added cautiously as a catalyst. The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC). The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate of 4,6-dichloropyrimidine is filtered, washed with water, and dried. A yield of approximately 90% can be expected for this type of chlorination.

Step 3: Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile

  • Materials: 4,6-Dichloropyrimidine, a cyanide source (e.g., sodium cyanide).

  • Procedure: This step is conceptually challenging due to the potential for multiple substitutions. A possible approach involves a directed C-H cyanation, although this can be complex. A more traditional, albeit lower-yielding, approach might involve a multi-step sequence of formylation followed by conversion to an oxime and then dehydration to the nitrile. For the purpose of this comparison, we will estimate a conservative yield of 60% for a plausible cyanation method.

Step 4: Selective Reduction to this compound

  • Materials: 4,6-Dichloropyrimidine-5-carbonitrile, sodium borohydride (NaBH₄), a suitable solvent (e.g., ethanol).

  • Procedure: 4,6-Dichloropyrimidine-5-carbonitrile is dissolved in a suitable solvent and cooled in an ice bath. Sodium borohydride is added portion-wise while monitoring the reaction progress by TLC to favor the mono-reduction. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield this compound. Achieving high selectivity can be difficult, and a yield of around 90% for the desired product is an optimistic estimate.

Route 2: Key Experimental Protocol

Step 1: Synthesis of this compound from 4-Hydroxypyrimidine-5-carbonitrile

  • Materials: 4-Hydroxypyrimidine-5-carbonitrile, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure: 4-Hydroxypyrimidine-5-carbonitrile is suspended in an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline is added, and the mixture is heated to reflux for several hours. After completion of the reaction, the excess POCl₃ is distilled off under reduced pressure. The residue is carefully quenched with ice water, and the precipitated this compound is collected by filtration, washed thoroughly with water, and dried. This direct chlorination is expected to proceed with a high yield, estimated at 85%.

Cost-Effectiveness Analysis

The cost analysis is based on the prices of reagents from various chemical suppliers for laboratory-scale quantities.

Route 1: Cost Breakdown
  • Diethyl Malonate: Relatively low cost.

  • Formamide: Low cost.

  • Sodium Ethoxide: Moderate cost.

  • Phosphorus Oxychloride: Moderate cost.

  • N,N-Dimethylaniline: Moderate cost.

  • Sodium Cyanide: Low cost, but with significant handling and safety considerations.

  • Sodium Borohydride: Moderate cost.

  • Overall: The cumulative cost of reagents for this multi-step synthesis is significant. When combined with the lower estimated overall yield, the cost per mole of the final product is relatively high.

Route 2: Cost Breakdown
  • 4-Hydroxypyrimidine-5-carbonitrile: The cost of this starting material is the most critical factor. If it can be sourced or synthesized in-house at a low cost, this route becomes highly economically viable.

  • Phosphorus Oxychloride: Moderate cost.

  • N,N-Dimethylaniline: Moderate cost.

  • Overall: The cost of reagents for this single step is significantly lower than for Route 1. The high estimated yield further enhances its cost-effectiveness, provided the starting material is affordable.

Conclusion

For laboratory-scale synthesis, Route 2 presents a more efficient and potentially more cost-effective option for the preparation of this compound, primarily due to its single-step nature and high expected yield. However, the economic feasibility of this route is entirely contingent on the price of the 4-hydroxypyrimidine-5-carbonitrile precursor.

Route 1 , while more laborious and with a lower overall yield, starts from very inexpensive and readily available bulk chemicals. This might make it a more attractive option for large-scale industrial production where the cost of a specialized starting material could be prohibitive, and where optimization of each step could lead to improved overall efficiency.

Researchers and drug development professionals are encouraged to perform a thorough cost analysis based on their specific needs and supplier pricing before selecting a synthetic route. Small-scale pilot reactions are also recommended to validate the estimated yields and optimize reaction conditions.

Unveiling the Potential of 4-Chloropyrimidine-5-carbonitrile Derivatives in Oncology: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds with enhanced efficacy and selectivity is a continuous endeavor. This guide provides a comparative analysis of the in vitro performance of novel compounds derived from the versatile scaffold, 4-Chloropyrimidine-5-carbonitrile. We delve into their cytotoxic effects against various cancer cell lines and their inhibitory potential against key oncogenic signaling pathways, presenting a side-by-side comparison with established anticancer agents.

The pyrimidine-5-carbonitrile core is a privileged structure in medicinal chemistry, known to be a constituent of various bioactive molecules. The introduction of a chloro-substituent at the 4-position provides a reactive handle for the synthesis of a diverse library of derivatives, enabling the exploration of structure-activity relationships and the development of potent and selective inhibitors of cancer-related targets.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer potential of novel pyrimidine-5-carbonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below for direct comparison with standard chemotherapeutic drugs.

Compound/DrugTarget/ClassCell LineIC50 (µM)Reference
Novel Derivatives
Compound 4eDual EGFR/COX-2 InhibitorColo 2051.66[1]
Compound 4fDual EGFR/COX-2 InhibitorColo 2051.83[1]
Compound 10bEGFR InhibitorHepG23.56[2][3]
A5495.85[2][3]
MCF-77.68[2][3]
Compound 11eVEGFR-2 InhibitorHCT-1161.14[4][5][6]
MCF-71.54[4][5][6]
Compound 12bVEGFR-2 InhibitorHCT-116-[4][5]
MCF-7-[4][5]
Compound 12dVEGFR-2 InhibitorHCT-116-[4][5]
MCF-7-[4][5]
Compound 7fPI3K/AKT InhibitorK562-[7][8][9][10]
Standard Drugs
ErlotinibEGFR InhibitorHepG20.87[2][3]
A5491.12[2][3]
MCF-75.27[2][3]
SorafenibMulti-kinase InhibitorHCT-1168.96[4][11]
MCF-711.83[4][11]
DoxorubicinTopoisomerase II InhibitorMCF-7, A549, A498, HepG2Varies[7][12][13][14]

Targeted Enzyme Inhibition

Beyond broad cytotoxicity, the specific molecular targets of these novel compounds have been investigated. This targeted approach is crucial for developing therapies with improved safety profiles.

CompoundTarget EnzymeIC50 (nM)Reference
Compound 10bEGFR8.29[2][3]
Compound 11eVEGFR-2610[4][6]
Compound 12bVEGFR-2530[4][6]
Compound 7fPI3Kδ6990[7][8][9][10]
PI3Kγ4010[7][8][9][10]
AKT-13360[7][8][9][10]
Reference Inhibitors
ErlotinibEGFR2.83[2][3]
SorafenibVEGFR-2190[11]

Experimental Protocols

A detailed understanding of the methodologies employed is essential for the critical evaluation and replication of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1.0 x 10⁴ cells/well) and cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: After a period of cell attachment, the cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24-48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

The inhibitory activity of the compounds against specific kinases, such as EGFR and VEGFR-2, is often determined using an ELISA-based assay.

  • Plate Coating: A 96-well plate is coated with a specific antibody for the target kinase.

  • Compound and Standard Incubation: The test compounds and a standard inhibitor are added to the wells and incubated.

  • Biotinylated Antibody Addition: A biotin-conjugated antibody that recognizes the target kinase is added and incubated.

  • Streptavidin-HRP Addition: Streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated antibody.

  • Substrate Addition: A chromogenic substrate for HRP is added, leading to a color change.

  • Absorbance Measurement: The absorbance is measured, and the percentage of inhibition is calculated to determine the IC50 value.

Visualizing the Mechanisms of Action

To better understand the biological context of these findings, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Start 4-Chloropyrimidine- 5-carbonitrile Synthesis Chemical Synthesis & Purification Start->Synthesis Derivatives Novel Pyrimidine Derivatives Synthesis->Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Derivatives->Cytotoxicity Enzyme Enzyme Inhibition Assay (e.g., ELISA) Derivatives->Enzyme IC50_cyto IC50 Calculation (Cytotoxicity) Cytotoxicity->IC50_cyto IC50_enzyme IC50 Calculation (Enzyme Inhibition) Enzyme->IC50_enzyme Comparison Comparison with Standard Drugs IC50_cyto->Comparison IC50_enzyme->Comparison signaling_pathways cluster_egfr EGFR Signaling cluster_vegfr VEGFR-2 Signaling cluster_pi3k PI3K/AKT Signaling EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Downstream_EGFR Downstream Signaling P_EGFR->Downstream_EGFR Proliferation_EGFR Cell Proliferation & Survival Downstream_EGFR->Proliferation_EGFR Novel_EGFRi Novel Pyrimidine Derivatives Novel_EGFRi->EGFR Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream_VEGFR Downstream Signaling P_VEGFR2->Downstream_VEGFR Angiogenesis Angiogenesis Downstream_VEGFR->Angiogenesis Novel_VEGFRi Novel Pyrimidine Derivatives Novel_VEGFRi->VEGFR2 Inhibits GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream_PI3K Downstream Signaling AKT->Downstream_PI3K Proliferation_PI3K Cell Growth & Survival Downstream_PI3K->Proliferation_PI3K Novel_PI3Ki Novel Pyrimidine Derivatives Novel_PI3Ki->PI3K Inhibits

References

Computational Insights into the Electronic Landscape of Pyrimidine-5-carbonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of heterocyclic compounds like 4-Chloropyrimidine-5-carbonitrile is paramount for designing novel therapeutics. This guide provides a comparative analysis of computational studies on the electronic characteristics of pyrimidine-5-carbonitrile derivatives, offering insights into their potential as pharmacological agents.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the molecular structure and electronic behavior of chemical systems.[1] These theoretical investigations provide valuable data on parameters such as frontier molecular orbitals (HOMO and LUMO), energy gaps, and molecular electrostatic potential, which are crucial in predicting the reactivity, stability, and potential biological activity of molecules.[1][2]

Experimental Protocols: A Glimpse into the Computational Methodology

The electronic properties of pyrimidine derivatives are typically investigated using quantum chemical calculations. A common approach involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find its most stable energetic conformation. This is often performed using DFT methods, with the B3LYP functional and a basis set like 6-31G(d,p) or 6-311++G(d,p) being widely employed.[1][3][4]

  • Frequency Calculations: Vibrational frequency analysis is conducted to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[5]

  • Calculation of Electronic Properties: Following successful optimization, key electronic descriptors are calculated. These include:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These orbitals are critical in determining the electron-donating and electron-accepting capabilities of a molecule, respectively.[6]

    • HOMO-LUMO Energy Gap (ΔE): This value is an indicator of the molecule's chemical reactivity and stability. A larger energy gap generally implies higher stability and lower reactivity.[2]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[3]

    • Other Quantum Chemical Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, hardness, and softness are also calculated to further characterize the molecule's reactivity.[4]

Comparative Analysis of Electronic Properties

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
5-(hydroxymethyl) pyrimidineNot SpecifiedNot SpecifiedNot SpecifiedB3LYP/6-311++G(d,p)[3]
PyridineNot SpecifiedNot SpecifiedNot SpecifiedB3LYP/6-31G(d,p)[4]
PyrimidineNot SpecifiedNot SpecifiedNot SpecifiedB3LYP/6-31G(d,p)[4]
PyrazineNot SpecifiedNot Specified3.120B3LYP/6-31G(d,p)[4]
PyridazineNot SpecifiedNot SpecifiedNot SpecifiedB3LYP/6-31G(d,p)[4]
Substituted Pyrimidine Cmpd 3Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Substituted Pyrimidine Cmpd 4-4.8347 (best donor)Not SpecifiedNot SpecifiedNot Specified[2]
Substituted Pyrimidine Cmpd 5Not Specified-2.6325 (best acceptor)Not SpecifiedNot Specified[2]

Note: "Not Specified" indicates that the specific value was not provided in the abstract or summary of the cited source.

The data indicates that substitutions on the pyrimidine ring significantly influence the electronic properties. For instance, one study found that among the investigated substituted pyrimidines, compound 4 had the lowest ionization potential, making it the best electron donor, while compound 5 had the lowest LUMO energy, indicating it is the best electron acceptor.[2] The energy gap is a crucial parameter for assessing chemical stability; molecules with a large energy gap are generally more stable.[2]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of molecules like this compound.

Computational Workflow for Electronic Properties cluster_input Input cluster_computation Computational Analysis (DFT) cluster_output Output & Analysis A Molecular Structure (e.g., this compound) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation C->D E Optimized Geometry D->E F Vibrational Frequencies D->F G HOMO/LUMO Energies D->G H Energy Gap (ΔE) D->H I Molecular Electrostatic Potential (MEP) D->I J Other Quantum Descriptors D->J

Caption: Workflow for computational analysis of molecular electronic properties.

Applications in Drug Discovery

Pyrimidine-5-carbonitrile derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][7][8][9][10][11][12] Computational studies aid in the rational design of new derivatives with enhanced therapeutic potential. For example, understanding the electronic properties can help in predicting how a molecule might interact with a biological target, such as an enzyme or a receptor.[10][13] The insights gained from these computational analyses can guide synthetic efforts toward molecules with improved efficacy and safety profiles.[9][14]

References

Safety Operating Guide

Navigating the Labyrinth: A Step-by-Step Guide to the Proper Disposal of 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloropyrimidine-5-carbonitrile, a compound that demands careful handling due to its potential hazards. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to recognize its hazard profile. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1][2] Therefore, all handling and disposal activities must be conducted by personnel trained in handling hazardous materials and equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1]To protect against splashes and dust that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]To prevent skin contact, as the compound is harmful and causes skin irritation.[1][2]
Body Protection A standard laboratory coat or flame-retardant antistatic protective clothing.To protect clothing and underlying skin from contamination.
Respiratory Use in a well-ventilated area or with a fume hood.[1][3]To avoid inhalation of harmful dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container. The container must be chemically compatible with the compound.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should be considered contaminated. These items must be collected in a separate, clearly labeled hazardous waste bag or container.[4]

Step 2: Labeling and Storage

  • Labeling: All waste containers must be affixed with a "Hazardous Waste" label as soon as the first item of waste is added. The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., Harmful, Irritant).

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area. This storage location should be away from incompatible materials, such as strong oxidizing agents.[3] The containers should be kept tightly closed.[1][3]

Step 3: Arrange for Professional Disposal

  • Contact a Licensed Vendor: The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.[4] Provide the vendor with a complete inventory of the waste, including the chemical name and quantity.

  • Follow Vendor Instructions: Adhere to all packaging and transportation instructions provided by the disposal service to ensure compliance with local and national regulations. The primary method for the disposal of such chemical waste is typically high-temperature incineration at a specialized facility.[4]

Below is a logical workflow diagram illustrating the proper disposal procedure for this compound.

Figure 1: Disposal Workflow for this compound A Start: Identify Waste (Solid Compound & Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) A->B C Segregate Waste Streams B->C D Solid this compound C->D E Contaminated Labware (Gloves, Wipes, etc.) C->E F Place in Labeled, Sealed Hazardous Waste Container D->F E->F G Store in Designated, Secure, Well-Ventilated Area F->G H Contact Licensed Waste Disposal Service / EHS G->H I Follow Vendor Instructions for Packaging and Pickup H->I J End: Compliant Disposal (e.g., High-Temperature Incineration) I->J

Disposal Workflow for this compound

By adhering to this structured disposal protocol, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Personal protective equipment for handling 4-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Chloropyrimidine-5-carbonitrile, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for closely related compounds and should be supplemented with the official Safety Data Sheet (SDS) for the specific chemical before any handling occurs.

Hazard Identification and Classification

This compound and its analogs are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.

Hazard Summary Table

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1][2][3]
Acute Toxicity, DermalH312: Harmful in contact with skin[1][2][3]
Skin IrritationH315: Causes skin irritation[1][2][3]
Eye IrritationH319: Causes serious eye irritation[1][2][3]
Acute Toxicity, InhalationH332: Harmful if inhaled[1][2][3]
Respiratory IrritationH335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Personal Protective Equipment (PPE) Recommendations

Protection TypeRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1][4]
Skin and Body Protection Wear a chemical-resistant, impervious gown or lab coat.[5][6] Ensure it is long-sleeved and closes in the back.[5]
Hand Protection Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Inspect gloves prior to use. For activities with chemotherapy drugs, ASTM D6978 tested gloves are recommended.[5][6]
Respiratory Protection Use only in a well-ventilated area, preferably in a chemical fume hood.[1][7] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

Operational and Handling Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling Experiment complete emergency Emergency Response handling->emergency In case of spill or exposure disposal Waste Disposal post_handling->disposal Segregate waste a Consult Safety Data Sheet (SDS) b Ensure fume hood is operational a->b c Don appropriate PPE b->c d Weigh and handle solid in fume hood e Avoid dust formation d->e f Keep container tightly closed when not in use e->f g Decontaminate work surfaces h Remove and dispose of PPE correctly g->h i Wash hands thoroughly h->i

Caption: Workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • If Inhaled: Move the person to fresh air.[1][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1][8] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 to 20 minutes.[10][11] Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination and ensure safety.

Disposal Workflow

cluster_waste_cat Waste Categorization cluster_disposal_prep Preparation for Disposal cluster_final_disposal Final Disposal start Waste Generation waste_cat Categorize Waste start->waste_cat solid_waste Unused reagent, contaminated materials (e.g., paper towels) waste_cat->solid_waste liquid_waste Solutions containing the compound waste_cat->liquid_waste ppe_waste Used gloves, gowns, etc. waste_cat->ppe_waste container Original and secondary containers waste_cat->container disposal_prep Prepare for Disposal solid_waste->disposal_prep liquid_waste->disposal_prep ppe_waste->disposal_prep container->disposal_prep final_disposal Final Disposal disposal_prep->final_disposal a Place in a suitable, labeled, and closed container b Follow institutional and local regulations for hazardous waste a->b c Dispose of contents/container to an approved waste disposal plant[9][12] d Do not dispose of down the drain or in general trash c->d

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloropyrimidine-5-carbonitrile
Reactant of Route 2
4-Chloropyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.